Trimethyllysine-d9
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H20N2O2 |
|---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
(2S)-2-amino-6-[tris(trideuteriomethyl)azaniumyl]hexanoate |
InChI |
InChI=1S/C9H20N2O2/c1-11(2,3)7-5-4-6-8(10)9(12)13/h8H,4-7,10H2,1-3H3/t8-/m0/s1/i1D3,2D3,3D3 |
InChI Key |
MXNRLFUSFKVQSK-DQBSYZJZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCCC[C@@H](C(=O)[O-])N)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
C[N+](C)(C)CCCCC(C(=O)[O-])N |
Origin of Product |
United States |
Foundational & Exploratory
Trimethyllysine-d9: An In-Depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyllysine-d9 (TML-d9) is the deuterated, stable isotope-labeled form of Nε,Nε,Nε-trimethyllysine (TML). TML is a naturally occurring, post-translationally modified amino acid that plays a crucial role in two major biological processes: carnitine biosynthesis and the epigenetic regulation of gene expression through histone methylation. Due to its chemical and biological significance, TML is an analyte of great interest in various research fields, including metabolism, epigenetics, and cardiovascular disease. TML-d9 serves as an indispensable tool for the accurate quantification of endogenous TML levels in biological samples, primarily as an internal standard in mass spectrometry-based analytical methods. This guide provides a comprehensive overview of TML-d9, its applications, and the biological pathways in which its non-labeled counterpart is involved.
Chemical and Physical Properties
This compound is structurally identical to trimethyllysine, with the exception of the nine hydrogen atoms on the three methyl groups of the ε-amino group being replaced by deuterium. This isotopic substitution results in a molecular weight increase of nine Daltons, which allows for its differentiation from endogenous TML in mass spectrometry without altering its chemical behavior during sample preparation and chromatographic separation.
| Property | Value |
| Chemical Formula | C₉H₁₁D₉N₂O₂ |
| Molecular Weight | 197.32 g/mol |
| CAS Number | 1182037-78-0 |
| Appearance | White Solid |
| Storage | 2-8°C, Hygroscopic, under inert atmosphere |
| Solubility | Soluble in water |
Applications in Research
The primary application of this compound is as an internal standard for the quantification of TML in biological matrices such as plasma, serum, urine, and tissue homogenates. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for sample loss during preparation and for matrix effects during ionization.
Experimental Protocols
Quantification of Trimethyllysine in Human Plasma using LC-MS/MS
This protocol describes a common method for the analysis of TML in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with TML-d9 as an internal standard.[1]
1. Sample Preparation:
-
To 50 µL of plasma sample, add 400 µL of an internal standard working solution (ISWS). The ISWS is prepared by adding 150 µl of TML-d9 (20 µg/ml in ultrapure water) and 500 µl of TMAO-d9 (1 ug/ml in ultrapure water) to 200 ml of pure methanol.[1]
-
Vortex the mixture for 15 minutes.[1]
-
Centrifuge at 3,000 x g for 15 minutes at 4°C.[1]
-
Transfer 150 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.[1]
2. Liquid Chromatography:
-
LC System: UltiMate 3000, Dionex, Sunnyvale, CA, USA[1]
-
Column: ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 × 50 mm (Waters, Milford, MA, USA)[1]
-
Mobile Phase A: 10 mM ammonium acetate with 0.1% formic acid in water[1]
-
Mobile Phase B: 10 mM ammonium acetate with 0.1% formic acid in 95% acetonitrile[1]
-
Gradient: A gradient elution is used.
-
Flow Rate: Not specified, but typically in the range of 0.2-0.5 mL/min for this column dimension.
-
Injection Volume: Typically 1-10 µL.
3. Tandem Mass Spectrometry:
-
MS System: TSQ Vantage, Thermo Scientific, Waltham, MA, USA[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1]
-
Scan Type: Multiple Reaction Monitoring (MRM)[1]
-
MRM Transitions:
4. Quantification:
-
A calibration curve is generated using known concentrations of TML spiked into a matrix similar to the samples being analyzed (e.g., charcoal-stripped plasma).
-
The peak area ratio of the analyte (TML) to the internal standard (TML-d9) is plotted against the concentration of the calibrators.
-
The concentration of TML in the unknown samples is then calculated from the calibration curve.
Biological Significance of Trimethyllysine
Carnitine Biosynthesis
Trimethyllysine is a critical intermediate in the biosynthesis of carnitine, an essential molecule for the transport of long-chain fatty acids into the mitochondria for beta-oxidation. The pathway involves a series of enzymatic reactions.
Epigenetic Regulation: Histone Methylation
Trimethyllysine is a key post-translational modification found on histone proteins, particularly on the N-terminal tails of histone H3 and H4. The methylation of specific lysine residues plays a pivotal role in regulating chromatin structure and gene expression. The addition and removal of methyl groups are catalyzed by histone methyltransferases (HMTs) and histone demethylases (KDMs), respectively.[2]
References
In-Depth Technical Guide to Trimethyllysine-d9: Properties, Pathways, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological significance, and analytical applications of Trimethyllysine-d9. It is intended to be a valuable resource for researchers and professionals in the fields of life sciences and drug development who are utilizing this stable isotope-labeled compound in their work.
Core Chemical Properties
This compound, a deuterated analog of the naturally occurring amino acid Nε,Nε,Nε-trimethyllysine, serves as a crucial tool in various research applications, particularly in mass spectrometry-based quantitative analysis. The incorporation of nine deuterium atoms on the trimethylammonium group provides a distinct mass shift, enabling its use as an internal standard for the accurate quantification of its non-labeled counterpart.
Below is a summary of the key chemical and physical properties of this compound:
| Property | Value |
| Chemical Name | Nε,Nε,Nε-Trimethyl-d9-L-lysine |
| Synonyms | (S)-2-Amino-6-(trimethyl-d9-ammonio)hexanoic acid, TML-d9 |
| CAS Number | 1182037-78-0 |
| Molecular Formula | C₉H₁₁D₉N₂O₂ |
| Molecular Weight | 197.32 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥98% |
| Isotopic Enrichment | Typically ≥99 atom % D |
Biological Significance and Key Signaling Pathways
Nε,Nε,Nε-trimethyllysine is a post-translationally modified amino acid with pivotal roles in two major biological pathways: carnitine biosynthesis and histone methylation, a key process in epigenetic regulation.
Carnitine Biosynthesis
Trimethyllysine is the initial precursor for the biosynthesis of carnitine, an essential molecule for the transport of long-chain fatty acids into the mitochondria for beta-oxidation and subsequent energy production.[1][2][3][4] The pathway involves a series of enzymatic reactions primarily occurring in the liver and kidneys.
Caption: The enzymatic pathway of L-carnitine biosynthesis from Nε,Nε,Nε-Trimethyllysine.
Histone Lysine Methylation and Demethylation
Trimethyllysine is a well-known post-translational modification of histone proteins, particularly on histone H3.[5][6][7] This methylation is a dynamic process regulated by histone methyltransferases (HMTs) and histone demethylases (KDMs) and plays a crucial role in gene expression regulation.[6][8][9] Different methylation states (mono-, di-, and tri-methylation) on specific lysine residues can either activate or repress gene transcription.
Caption: Dynamic regulation of histone lysine methylation and demethylation.
Experimental Protocols
The primary application of this compound is as an internal standard in stable isotope dilution mass spectrometry for the accurate quantification of endogenous trimethyllysine in biological samples.
Quantification of Trimethyllysine in Plasma by LC-MS/MS
This protocol provides a general framework for the analysis of trimethyllysine in human plasma. Optimization of specific parameters will be required for individual instruments and experimental conditions.
3.1.1. Materials and Reagents
-
This compound (Internal Standard)
-
Trimethyllysine (Analytical Standard)
-
Human Plasma (e.g., K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
3.1.2. Sample Preparation
-
Standard and Internal Standard Preparation: Prepare stock solutions of trimethyllysine and this compound in a suitable solvent (e.g., 50% methanol in water). Create a series of working standard solutions by serially diluting the trimethyllysine stock solution. Prepare a working internal standard solution of this compound.
-
Plasma Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of the this compound internal standard working solution.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
3.1.3. LC-MS/MS Parameters (Example)
-
Liquid Chromatography (LC):
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 95% B to 50% B over 5 minutes, followed by a wash and re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
Trimethyllysine: Q1: 189.2 m/z → Q3: 130.1 m/z
-
This compound: Q1: 198.2 m/z → Q3: 139.1 m/z
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
-
3.1.4. Data Analysis Workflow
Caption: A typical workflow for quantitative data analysis using stable isotope dilution.
NMR Spectroscopy
3.2.1. Sample Preparation
-
Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent, typically Deuterium Oxide (D₂O).
-
The concentration should be sufficient for a good signal-to-noise ratio, generally in the range of 1-10 mg/mL.
-
Transfer the solution to a 5 mm NMR tube.
3.2.2. Data Acquisition (Example)
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiment: ¹H NMR.
-
Parameters:
-
Number of Scans: 16-64 (or more for dilute samples).
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Solvent Suppression: If necessary, use a presaturation sequence to suppress the residual HDO signal.
-
The resulting ¹H NMR spectrum should show the characteristic peaks for the lysine backbone protons, while the signal corresponding to the trimethylammonium protons will be absent due to the deuterium substitution. This confirms the isotopic labeling of the molecule.
Conclusion
This compound is an indispensable tool for researchers investigating the roles of trimethyllysine in health and disease. Its well-defined chemical properties and its utility as an internal standard in robust analytical methods, such as LC-MS/MS, enable precise and accurate quantification in complex biological matrices. A thorough understanding of its involvement in critical biological pathways like carnitine biosynthesis and histone methylation further enhances its value in metabolomic and epigenetic studies. The protocols and information provided in this guide are intended to facilitate the effective application of this compound in a research setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Carnitine Synthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carnitine biosynthesis - Wikipedia [en.wikipedia.org]
- 4. Carnitine Biosynthesis Chemical Structure, Functions and Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Histone methylation - Wikipedia [en.wikipedia.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Dynamics of Histone Lysine Methylation: Structures of Methyl Writers and Eraser - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of Trimethyllysine in Carnitine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-carnitine is an essential metabolite, critical for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a key process in cellular energy production. The biosynthesis of L-carnitine is a four-step enzymatic pathway that originates from the precursor molecule, Nε-trimethyllysine (TML). This technical guide provides an in-depth exploration of the function of trimethyllysine as the cornerstone of carnitine biosynthesis. It details the enzymatic cascade, presents quantitative data on enzyme kinetics, outlines experimental protocols for pathway analysis, and illustrates the biochemical journey from TML to L-carnitine. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating metabolic pathways and related therapeutic interventions.
Introduction to Carnitine Biosynthesis
L-carnitine is a conditionally essential nutrient that plays a pivotal role in energy metabolism.[1] While a significant portion of carnitine is obtained from dietary sources, endogenous synthesis is crucial for maintaining homeostasis.[1] This biosynthetic pathway is highly conserved across many species and is particularly active in the liver and kidneys.[2][3] The entire process begins with trimethyllysine, a post-translationally modified amino acid derived from the proteasomal or lysosomal degradation of proteins such as histones and myosin.[3][4] The conversion of trimethyllysine to L-carnitine involves a sequence of four enzymatic reactions.[4][5]
The Enzymatic Pathway from Trimethyllysine to L-Carnitine
The biosynthesis of L-carnitine is a four-step process that transforms trimethyllysine into its final, biologically active form. This pathway involves a series of hydroxylation, aldol cleavage, dehydrogenation, and a final hydroxylation step.
Step 1: Hydroxylation of Trimethyllysine
The inaugural and rate-limiting step in carnitine biosynthesis is the hydroxylation of trimethyllysine to 3-hydroxy-Nε-trimethyllysine (HTML).[6] This reaction is catalyzed by the mitochondrial enzyme trimethyllysine hydroxylase (TMLH) , also known as trimethyllysine dioxygenase (TMLD).[7] TMLH is a non-heme iron(II) and 2-oxoglutarate-dependent oxygenase that also requires ascorbate as a cofactor.[4][7]
The reaction is as follows: Nε-trimethyl-L-lysine + 2-oxoglutarate + O₂ → 3-hydroxy-Nε-trimethyl-L-lysine + succinate + CO₂[7]
dot
Caption: Step 1: Hydroxylation of Trimethyllysine.
Step 2: Aldol Cleavage of Hydroxytrimethyllysine
Following its synthesis in the mitochondria, HTML is transported to the cytosol where it undergoes an aldol cleavage reaction catalyzed by hydroxytrimethyllysine aldolase (HTMLA) .[6] This enzyme, which is dependent on pyridoxal phosphate (PLP), cleaves HTML into 4-N-trimethylaminobutyraldehyde (TMABA) and glycine.[3][4] Recent research suggests that serine hydroxymethyltransferase (SHMT) 1 and 2 can catalyze this reaction in mammals.[1]
The reaction is as follows: 3-hydroxy-Nε-trimethyl-L-lysine → 4-N-trimethylaminobutyraldehyde + glycine
dot
Caption: Step 2: Aldol Cleavage of Hydroxytrimethyllysine.
Step 3: Dehydrogenation of Trimethylaminobutyraldehyde
The third step in the pathway is the oxidation of TMABA to γ-butyrobetaine (GBB), also known as 4-N-trimethylaminobutyrate. This reaction is catalyzed by the cytosolic enzyme 4-N-trimethylaminobutyraldehyde dehydrogenase (TMABA-DH) .[4] This enzyme is NAD⁺-dependent.[4]
The reaction is as follows: 4-N-trimethylaminobutyraldehyde + NAD⁺ + H₂O → γ-butyrobetaine + NADH + H⁺
dot
Caption: Step 3: Dehydrogenation of Trimethylaminobutyraldehyde.
Step 4: Hydroxylation of γ-Butyrobetaine
The final step in L-carnitine biosynthesis is the stereospecific hydroxylation of γ-butyrobetaine to form L-carnitine. This reaction is catalyzed by γ-butyrobetaine hydroxylase (BBOX1) , also known as γ-butyrobetaine dioxygenase.[8] Similar to TMLH, BBOX1 is a non-heme iron(II) and 2-oxoglutarate-dependent oxygenase that requires ascorbate.[4]
The reaction is as follows: γ-butyrobetaine + 2-oxoglutarate + O₂ → L-carnitine + succinate + CO₂[8]
dot
Caption: Step 4: Hydroxylation of γ-Butyrobetaine.
Quantitative Data on Carnitine Biosynthesis Enzymes
The efficiency and rate of carnitine biosynthesis are determined by the kinetic properties of the enzymes involved. The following tables summarize the available quantitative data for the key enzymes in the pathway.
Table 1: Michaelis-Menten Constants (Km) for Carnitine Biosynthesis Enzymes
| Enzyme | Substrate | Species | Km (µM) | Reference |
| Trimethyllysine Hydroxylase (TMLH) | Trimethyllysine | Rat | 1100 | [9] |
| 2-Oxoglutarate | Rat | 109 | [9] | |
| Fe(II) | Rat | 54 | [9] | |
| 4-N-Trimethylaminobutyraldehyde Dehydrogenase (TMABA-DH) | 4-N-Trimethylaminobutyraldehyde | Pseudomonas sp. | 7.4 | [2] |
| 4-N-Trimethylaminobutyraldehyde | Human | 4.8 | [10] | |
| NAD⁺ | Pseudomonas sp. | 125 | [2] | |
| NAD⁺ | Human | 32 | [5] | |
| NAD⁺ | Rat | 4 | [11] | |
| γ-Butyrobetaine Hydroxylase (BBOX1) | γ-Butyrobetaine | Human | Data not readily available | |
| 2-Oxoglutarate | Human | Data not readily available |
Table 2: Specific Activity of Carnitine Biosynthesis Enzymes in Various Tissues
| Enzyme | Tissue | Species | Specific Activity | Reference |
| γ-Butyrobetaine Hydroxylase (BBOX1) | Liver | Mouse | 22.7 ± 7.3 pmol/mg/min | [12][13] |
| Small Intestine | Mouse | 9.7 ± 3.5 pmol/mg/min | [12][13] |
Note: Vmax and comprehensive specific activity data for all enzymes are not consistently reported in the literature, highlighting an area for further research.
Experimental Protocols
Accurate measurement of the activity of carnitine biosynthesis enzymes and the quantification of their metabolites are essential for studying this pathway. The following sections provide detailed methodologies for key experiments.
General Experimental Workflow for Enzyme Activity Assay
The activity of the enzymes in the carnitine biosynthesis pathway can be determined by monitoring the consumption of substrates or the formation of products over time. A general workflow is presented below.
dot
Caption: General workflow for enzyme activity assays.
Protocol for γ-Butyrobetaine Hydroxylase (BBOX1) Activity Assay
This protocol is adapted from a method using radiolabeled substrate.[14]
Materials:
-
[³H]γ-butyrobetaine
-
Tissue homogenate or purified BBOX1
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Cofactors: FeSO₄, 2-oxoglutarate, L-ascorbic acid
-
Dowex 50-X8 (H⁺ form) resin
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube containing assay buffer, cofactors, and a known amount of tissue homogenate protein.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding [³H]γ-butyrobetaine.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding strong acid (e.g., perchloric acid).
-
Centrifuge to pellet the precipitated protein.
-
Apply the supernatant to a Dowex 50-X8 column to separate the [³H]L-carnitine product from the unreacted [³H]γ-butyrobetaine.
-
Elute the [³H]L-carnitine.
-
Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of [³H]L-carnitine formed per unit time per milligram of protein.
Protocol for Quantification of Trimethyllysine and Other Carnitine Precursors by LC-MS/MS
This protocol provides a general framework for the analysis of carnitine precursors in biological samples.[8][11]
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Internal standards (e.g., deuterated TML)
-
Protein precipitation agent (e.g., acetonitrile or methanol)
-
LC-MS/MS system with a suitable column (e.g., C18 or HILIC)
-
Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)
Procedure:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
Add a known amount of the internal standard solution.
-
Precipitate proteins by adding a cold protein precipitation agent.
-
Vortex and centrifuge at high speed to pellet the protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate the analytes using a suitable chromatographic gradient.
-
Detect the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for each analyte and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and the internal standard.
-
Calculate the concentration of each analyte using a calibration curve prepared with known standards.
-
Regulation of Carnitine Biosynthesis
The biosynthesis of carnitine is a tightly regulated process to ensure adequate levels of this essential metabolite. Regulation occurs at multiple levels:
-
Substrate Availability: The primary source of trimethyllysine is the degradation of methylated proteins. The rate of protein turnover can therefore influence the availability of the initial substrate for carnitine synthesis.
-
Transcriptional Regulation: The expression of the genes encoding the enzymes of the carnitine biosynthesis pathway is subject to transcriptional control.[2][5] Hormones such as insulin can modulate the expression of these genes to match the metabolic state of the organism.[2]
-
Cofactor Availability: The activities of TMLH and BBOX1 are dependent on the availability of iron, 2-oxoglutarate, and ascorbate. Deficiencies in these cofactors can impair carnitine synthesis.
Conclusion and Future Directions
Trimethyllysine serves as the indispensable precursor for the endogenous synthesis of L-carnitine. The four-step enzymatic pathway, initiated by the hydroxylation of trimethyllysine, is a well-defined but complex process that is critical for cellular energy metabolism. This technical guide has provided a comprehensive overview of this pathway, including the enzymes involved, their kinetic properties, and detailed experimental protocols for their study.
For professionals in drug development, a thorough understanding of this pathway is crucial for identifying potential therapeutic targets for metabolic disorders. For instance, inhibitors of BBOX1 are being investigated for the treatment of cardiovascular diseases. Further research is needed to fully elucidate the kinetic parameters of all the enzymes in the pathway, particularly in humans, and to further unravel the intricate regulatory mechanisms that govern carnitine homeostasis. Advances in analytical techniques, such as high-resolution mass spectrometry and metabolomics, will undoubtedly continue to shed more light on the vital role of trimethyllysine in maintaining cellular health.
References
- 1. One substrate many enzymes virtual screening uncovers missing genes of carnitine biosynthesis in human and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carnitine Biosynthesis Chemical Structure, Functions and Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. medichem-me.com [medichem-me.com]
- 5. Transcriptional Regulation of the Mitochondrial Citrate and Carnitine/Acylcarnitine Transporters: Two Genes Involved in Fatty Acid Biosynthesis and β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rapid Determination of L-carnitine in Infant and Toddler Formulas by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Quantification of Free and Total Carnitine in Serum Using Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Transcriptional regulation of carnitine palmitoyltransferase synthesis in riboflavin deficiency in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bevital.no [bevital.no]
- 14. A simplified method for the measurement of gamma-butyrobetaine hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Heavy Labeled Amino Acids in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of heavy labeled amino acids, their core principles, and their critical role in modern quantitative proteomics and drug development. We will delve into the foundational techniques, present key quantitative data, and provide detailed experimental protocols to facilitate the application of these powerful tools in your research.
Introduction to Heavy Labeled Amino Acids
Heavy labeled amino acids are molecules in which one or more atoms have been replaced by their heavier, stable (non-radioactive) isotopes.[][2] The most commonly used isotopes in proteomics are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H or D).[3][4] These isotopically labeled amino acids are chemically and physically indistinguishable from their natural, or "light," counterparts.[2][5] This identical behavior is crucial, as it allows them to be incorporated into proteins through normal metabolic processes without altering cellular function.[6]
The key principle behind their use lies in mass spectrometry (MS). While heavy and light amino acids behave identically in a biological system, their mass difference is readily detectable by a mass spectrometer.[7] When a protein containing a heavy amino acid is analyzed, it will generate a peak in the mass spectrum that is shifted to a higher mass-to-charge (m/z) ratio compared to the same protein containing its light counterpart. By comparing the signal intensities of these "light" and "heavy" peaks, researchers can achieve highly accurate relative or absolute quantification of proteins within complex mixtures.[7][8]
Core Techniques Employing Heavy Labeled Amino Acids
The metabolic incorporation of heavy labeled amino acids is the foundation for several powerful quantitative proteomics techniques.
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)
SILAC is a widely used and robust method for in vivo metabolic labeling.[6][9] The core principle involves growing two populations of cells in distinct culture media. One population is grown in "light" medium containing natural amino acids, while the other is grown in "heavy" medium where one or more essential amino acids (typically arginine and lysine) are replaced with their heavy isotope-labeled versions.[6][10]
After a sufficient number of cell divisions (usually at least five), the heavy amino acids are fully incorporated into the entire proteome of the "heavy" cell population.[6][11] The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Following treatment, the cell populations are combined at a 1:1 ratio. This early-stage mixing is a key advantage of SILAC, as it minimizes experimental variability that can be introduced during sample processing.[12]
The combined protein mixture is then digested into peptides and analyzed by LC-MS/MS. In the mass spectrum, peptides from the "light" and "heavy" populations appear as doublets with a predictable mass difference. The ratio of the signal intensities of these peptide pairs directly reflects the relative abundance of the protein between the two experimental conditions.[7][12] SILAC has proven invaluable for studying cell signaling, post-translational modifications, and protein-protein interactions.[9]
Absolute Quantification (AQUA)
For absolute, rather than relative, quantification, the AQUA strategy is employed. This method uses synthetic, heavy isotope-labeled peptides as internal standards.[13] A known quantity of a heavy AQUA peptide, which corresponds to a specific target peptide from a protein of interest, is spiked into a biological sample.[14]
The sample is then digested and analyzed by mass spectrometry. By comparing the signal intensity of the endogenous "light" peptide to the known amount of the spiked-in "heavy" AQUA peptide, the absolute concentration of the target protein in the original sample can be precisely calculated.[13] This technique is essential for biomarker validation and pharmacokinetic studies in drug development.[4]
Quantitative Data and Applications
The precise mass difference introduced by isotopic labels is fundamental to the success of these techniques.
Table 1: Common Heavy Labeled Amino Acids and Their Mass Differences
| Amino Acid | Isotopic Label | Mass Difference (Da) | Isotopic Enrichment |
| Alanine | ¹³C₃, ¹⁵N | 4 | >99% |
| Arginine | ¹³C₆, ¹⁵N₄ | 10 | >99% |
| Isoleucine | ¹³C₆, ¹⁵N | 7 | >99% |
| Leucine | ¹³C₆, ¹⁵N | 7 | >99% |
| Lysine | ¹³C₆, ¹⁵N₂ | 8 | >99% |
| Phenylalanine | ¹³C₉, ¹⁵N | 10 | >99% |
| Proline | ¹³C₅, ¹⁵N | 6 | >99% |
| Valine | ¹³C₅, ¹⁵N | 6 | >99% |
| Data sourced from CPC Scientific.[14] |
Applications in Drug Development:
-
Target Identification and Validation: SILAC can be used to identify proteins that change in abundance or modification state upon treatment with a drug candidate, helping to identify its molecular target.[15]
-
Biomarker Discovery: By comparing the proteomes of healthy versus diseased states, heavy labeled amino acid-based proteomics can uncover potential protein biomarkers for diagnosis, prognosis, or treatment response.[16]
-
Pharmacokinetics (DMPK): Labeled amino acids are used to create internal standards for quantifying drug levels and their metabolites in biological fluids, which is a critical part of understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[]
-
Off-Target Effect Analysis: Researchers can identify unintended protein interactions or expression changes caused by a drug, providing insights into potential toxicity and side effects.
Experimental Protocols
Detailed Protocol for a Standard SILAC Experiment
This protocol outlines the key steps for a typical SILAC experiment designed for relative protein quantification.
Phase 1: Adaptation and Labeling (Approx. 2-3 weeks)
-
Cell Line Selection: Choose an appropriate cell line that is auxotrophic for the amino acids to be labeled (commonly Arginine and Lysine).
-
Media Preparation: Prepare two types of SILAC-compatible culture media that lack native arginine and lysine.
-
Light Medium: Supplement with standard, "light" L-Arginine and L-Lysine.
-
Heavy Medium: Supplement with heavy isotope-labeled L-Arginine (e.g., ¹³C₆, ¹⁵N₄) and L-Lysine (e.g., ¹³C₆, ¹⁵N₂).
-
Note: Both media must be supplemented with dialyzed fetal bovine serum to avoid the presence of unlabeled free amino acids.[18]
-
-
Cell Culture: Culture the chosen cell line in both the "light" and "heavy" media for at least five to six cell divisions to ensure complete (>95%) incorporation of the heavy amino acids.[6][18]
-
Incorporation Check: After the adaptation phase, harvest a small aliquot of cells from the "heavy" culture. Extract proteins, digest them with trypsin, and analyze via mass spectrometry to confirm the labeling efficiency.[18]
Phase 2: Experimental Treatment and Sample Preparation (2-3 days)
-
Experimental Treatment: Once full incorporation is confirmed, treat the two cell populations according to the experimental design (e.g., "heavy" cells with a drug, "light" cells with a vehicle control).
-
Cell Harvesting and Lysis: After treatment, wash the cells with PBS and harvest them.
-
Combine Populations: Count the cells from both populations and combine them in a precise 1:1 ratio. This is a critical step for accurate quantification.[18] Lyse the combined cell pellet using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Extraction and Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteome. Determine the total protein concentration using a standard protein assay (e.g., BCA assay).
Phase 3: Protein Digestion and Mass Spectrometry (3-4 days)
-
Protein Digestion:
-
Take a desired amount of total protein (e.g., 50-100 µg).
-
Denature the proteins (e.g., using SDS-PAGE or in-solution methods).
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.[18]
-
-
Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column to remove contaminants that can interfere with MS analysis.
-
LC-MS/MS Analysis:
-
Reconstitute the cleaned peptides in a suitable solvent (e.g., 0.1% formic acid).[18]
-
Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The LC system separates peptides over time, and the mass spectrometer identifies them based on their mass and fragmentation patterns.[11]
-
Phase 4: Data Analysis
-
Peptide Identification and Quantification: Use specialized proteomics software (e.g., MaxQuant) to process the raw MS data.
-
Database Search: The software searches the acquired MS/MS spectra against a protein database to identify the peptide sequences.
-
Ratio Calculation: The software identifies the "light" and "heavy" peptide pairs and calculates the intensity ratio for each pair.[12]
-
Protein Quantification: The ratios of all peptides belonging to a specific protein are aggregated to determine the overall relative abundance change of that protein between the two conditions.
Visualizing Workflows and Concepts
Diagrams created using Graphviz provide clear visual representations of the complex workflows and principles involved in using heavy labeled amino acids.
Caption: The SILAC experimental workflow, from cell labeling to data analysis.
Caption: Principle of relative quantification using mass spectrometry.
Caption: Workflow for studying signaling pathways using SILAC and IP.
References
- 2. Stable Isotope Labeled Peptides - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. ClearPoint™ Heavy Isotope Labeled Amino Acids | AnaSpec [anaspec.com]
- 4. jpt.com [jpt.com]
- 5. Stable Isotope Labeled peptides - SB-PEPTIDE - Peptide catalog [sb-peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. Proteomics Approaches to Studying Protein Relative Quantification - Creative Proteomics Blog [creative-proteomics.com]
- 9. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 11. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 12. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Absolute quantification of protein and post-translational modification abundance with stable isotope–labeled synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cpcscientific.com [cpcscientific.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Stable Isotope Labeled Peptides for Quantitative Proteomics - Heavy Peptides [biosynth.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
The Cornerstone of Quantitative Proteomics: A Technical Guide to Stable Isotope Labeling
A deep dive into the core principles, methodologies, and applications of stable isotope labeling techniques for researchers, scientists, and drug development professionals.
In the landscape of modern biological research and drug development, the ability to accurately quantify changes in the proteome is paramount. Understanding how protein expression levels shift in response to stimuli, disease states, or therapeutic intervention provides invaluable insights into cellular mechanisms. Stable isotope labeling has emerged as a robust and powerful strategy for relative and absolute quantification of proteins in complex mixtures. This technical guide provides an in-depth exploration of the foundational principles and core methodologies of the most prevalent stable isotope labeling techniques in proteomics: SILAC, ICAT, TMT, and iTRAQ.
The Principle of Stable Isotope Labeling
At its core, stable isotope labeling in proteomics relies on the incorporation of non-radioactive, heavy isotopes of elements (such as ¹³C, ¹⁵N, ²H) into proteins or peptides.[1] This creates a "heavy" version of a sample that is chemically identical to the "light" (natural isotope abundance) version but has a distinct, measurable mass difference.[1] When the light and heavy samples are mixed and analyzed by mass spectrometry, the relative abundance of a protein or peptide in the two samples can be determined by comparing the signal intensities of their corresponding isotopic forms.[2]
Metabolic Labeling: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling technique where cells are cultured in media containing "heavy" stable isotope-labeled essential amino acids.[3] Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins.[4] This in vivo labeling approach offers high accuracy as the samples are mixed at the very beginning of the experimental workflow, minimizing downstream quantitative errors.[2]
Experimental Protocol: SILAC
A typical SILAC experiment involves the following key steps:
-
Cell Culture and Labeling: Two populations of cells are cultured in specialized media. One population is grown in "light" medium containing normal amino acids (e.g., ¹²C₆-Arginine and ¹²C₆-Lysine), while the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-Arginine and ¹³C₆-Lysine).[5] Complete incorporation of the heavy amino acids is crucial and typically requires at least five cell doublings.[4]
-
Sample Treatment: The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control).
-
Cell Lysis and Protein Extraction: Cells from both populations are harvested and lysed to extract the proteins.
-
Sample Mixing: The protein extracts from the "light" and "heavy" populations are mixed in a 1:1 ratio.
-
Protein Digestion: The combined protein mixture is digested into peptides, typically using an enzyme like trypsin.
-
Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer detects the mass difference between the light and heavy peptides, and the ratio of their signal intensities reflects the relative abundance of the protein in the original samples.[2]
-
Data Analysis: Specialized software is used to identify peptides and quantify the heavy-to-light ratios, ultimately providing a measure of the change in protein expression.
SILAC Experimental Workflow
Quantitative Data Example: SILAC
The following table presents example data from a SILAC experiment comparing protein expression in two different cell states. The ratios represent the relative abundance of each protein in the "heavy" labeled sample compared to the "light" labeled sample.
| Protein | Gene | Heavy/Light Ratio | Log2(H/L) | Regulation |
| Protein Kinase C | PRKCA | 2.5 | 1.32 | Upregulated |
| Annexin A1 | ANXA1 | 0.4 | -1.32 | Downregulated |
| 14-3-3 protein sigma | SFN | 3.2 | 1.68 | Upregulated |
| Cathepsin B | CTSB | 0.5 | -1.00 | Downregulated |
| Aldose reductase | AKR1B1 | 0.6 | -0.74 | Downregulated |
This table is a representative example based on findings reported in quantitative proteomics studies.[6]
Chemical Labeling: In Vitro Tagging Strategies
In contrast to metabolic labeling, chemical labeling techniques introduce stable isotopes to proteins or peptides in vitro after cell lysis and protein extraction. This makes them applicable to a wider range of sample types, including tissues and body fluids, where metabolic labeling is not feasible.
Isotope-Coded Affinity Tags (ICAT)
The Isotope-Coded Affinity Tag (ICAT) method was one of the pioneering chemical labeling techniques. The ICAT reagent consists of three parts: a reactive group that specifically targets cysteine residues, a linker region that is either "light" (containing ¹²C) or "heavy" (containing ¹³C or ²H), and a biotin tag for affinity purification.[4][7]
-
Protein Extraction: Proteins are extracted from two different samples (e.g., control and treated).
-
Labeling: The protein extracts are separately labeled with the "light" and "heavy" ICAT reagents.[8]
-
Sample Combination and Digestion: The labeled protein samples are combined and digested into peptides.
-
Affinity Purification: The biotin-tagged, cysteine-containing peptides are isolated from the complex mixture using avidin affinity chromatography.[9]
-
Mass Spectrometry Analysis: The purified peptides are analyzed by LC-MS/MS. The relative quantification is determined by comparing the peak intensities of the light and heavy peptide pairs.[9]
-
Data Analysis: Software is used to identify the tagged peptides and calculate their abundance ratios.
Isobaric Labeling: TMT and iTRAQ
Isobaric labeling reagents, such as Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), are a more recent and widely used class of chemical labels.[10][11] These tags are isobaric, meaning they have the same total mass. The tags consist of a reporter group, a balancer group, and a peptide-reactive group.[11] During MS/MS fragmentation, the reporter ions are released, and their distinct masses allow for the relative quantification of the peptides from different samples. A key advantage of isobaric tagging is the ability to multiplex, or analyze multiple samples simultaneously in a single mass spectrometry run.[11]
-
Protein Extraction and Digestion: Proteins are extracted from multiple samples and digested into peptides.[12]
-
Labeling: Each peptide sample is labeled with a different isobaric tag (e.g., TMTsixplex allows for the labeling of up to six samples).[13]
-
Sample Pooling: The labeled peptide samples are combined into a single mixture.[12]
-
Fractionation (Optional but Recommended): The complex peptide mixture is often fractionated using techniques like high-pH reversed-phase chromatography to reduce sample complexity and increase proteome coverage.[14]
-
LC-MS/MS Analysis: The peptide mixture (or fractions) is analyzed by tandem mass spectrometry. In the initial MS1 scan, all isotopically labeled versions of a peptide appear as a single peak. During the MS2 fragmentation, the reporter ions are released, and their intensities are measured for quantification.[6][15]
-
Data Analysis: Specialized software is used to identify the peptides and quantify the reporter ion intensities to determine the relative abundance of each protein across the different samples.[14]
Quantitative Data Example: iTRAQ
The following table shows representative data from an iTRAQ experiment analyzing protein expression changes in response to a treatment. The values represent the fold change of the treated sample relative to the control.
| Protein | Gene | iTRAQ Ratio (Treated/Control) | p-value | Regulation |
| Yes1 associated transcriptional regulator | YAP1 | 1.85 | <0.05 | Upregulated |
| SRY-box transcription factor 9 | SOX9 | 0.48 | <0.05 | Downregulated |
| Protein kinase D3 | PRKD3 | 2.12 | <0.05 | Upregulated |
| Glycogen synthase kinase 3 beta | GSK3B | 0.65 | <0.05 | Downregulated |
| 5'-enolpyruvylshikimate-3-phosphate synthase | EPSPS | 1.98 | <0.05 | Upregulated |
This table is a representative example based on findings reported in iTRAQ-based quantitative proteomics studies.[16][17]
Application: Studying Signaling Pathways
Stable isotope labeling is a powerful tool for dissecting cellular signaling pathways. For example, SILAC can be used to quantify changes in protein phosphorylation, a key event in many signaling cascades, in response to stimuli like epidermal growth factor (EGF).[18]
EGF Receptor Signaling Pathway Analysis with SILAC
In a typical experiment, "light" cells are left unstimulated, while "heavy" cells are stimulated with EGF. After mixing the lysates, proteins that are part of the EGF signaling pathway and undergo changes in expression or post-translational modification can be identified and quantified.
Conclusion
Stable isotope labeling techniques have revolutionized the field of proteomics by enabling accurate and robust quantification of protein expression. From the in vivo metabolic labeling of SILAC to the versatile in vitro chemical labeling of ICAT, TMT, and iTRAQ, researchers have a powerful toolkit to investigate complex biological systems. The choice of labeling strategy depends on the specific research question, sample type, and desired level of multiplexing. As mass spectrometry technology continues to advance, the precision and depth of quantitative proteomics will undoubtedly continue to expand, providing ever deeper insights into the intricate world of proteins.
References
- 1. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iTRAQ-based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 4. ICAT (Isotope-coded affinity-tag-based protein profiling) < Proteomics [medicine.yale.edu]
- 5. Protein Quantification Technology-TMT Labeling Quantitation - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocols for Quantitative Proteome Analysis with ICAT & SPC - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 11. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 12. graphviz.org [graphviz.org]
- 13. TMT Quantitation | UT Southwestern Proteomics Core [proteomics.swmed.edu]
- 14. Differential Protein Expression Analysis | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]
- 15. iTRAQ-Based Proteome Profiling of Differentially Expressed Proteins in Insulin-Resistant Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iTRAQ-based quantitative tissue proteomic analysis of differentially expressed proteins (DEPs) in non-transgenic and transgenic soybean seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Trimethyllysine-d9 for Metabolic Pathway Tracing: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyllysine (TML) is a post-translationally modified amino acid that plays a crucial role in two significant metabolic pathways: the biosynthesis of carnitine, essential for fatty acid metabolism, and as a substrate for gut microbiota, leading to the production of trimethylamine (TMA) and subsequently trimethylamine N-oxide (TMAO), a metabolite linked to cardiovascular disease.[1][2][3] Understanding the dynamics of these pathways is critical for research in metabolic disorders, cardiovascular health, and drug development. Trimethyllysine-d9 (TML-d9) is a stable isotope-labeled version of TML where the nine hydrogen atoms of the three methyl groups are replaced with deuterium.[4] This isotopic labeling makes TML-d9 an invaluable tracer for in vivo and in vitro studies, allowing researchers to track its metabolic fate and quantify the flux through its associated pathways using mass spectrometry.[1][5]
This technical guide provides a comprehensive overview of the application of this compound in metabolic pathway tracing. It includes a summary of quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant metabolic pathways and experimental workflows.
Metabolic Pathways Involving Trimethyllysine
Carnitine Biosynthesis
L-carnitine is an essential molecule for the transport of long-chain fatty acids into the mitochondria for their subsequent β-oxidation and energy production.[6] The biosynthesis of carnitine in mammals begins with Nε-trimethyllysine, which is derived from the degradation of proteins containing trimethylated lysine residues.[7] The pathway involves a series of four enzymatic reactions.[6][7] TML-d9 can be used to trace this pathway, allowing for the quantification of carnitine synthesis rates and the identification of potential enzymatic dysregulations.
Caption: The carnitine biosynthesis pathway.
Gut Microbiota-Dependent TMAO Production
In the gastrointestinal tract, dietary trimethyllysine can be metabolized by gut bacteria to produce trimethylamine (TMA).[1][8] TMA is then absorbed into the bloodstream, transported to the liver, and oxidized by flavin-containing monooxygenase 3 (FMO3) to form trimethylamine N-oxide (TMAO).[2][9] Elevated levels of TMAO have been associated with an increased risk of cardiovascular diseases.[1][3] TML-d9 is a critical tool for studying the contribution of dietary TML to the circulating TMAO pool and for evaluating the efficacy of interventions targeting the gut microbiome to reduce TMAO production.[1]
Caption: Gut microbiota-dependent TMAO production pathway.
Quantitative Data from Isotope Tracing Studies
The use of TML-d9 allows for precise quantification of its metabolic products. The following table summarizes data from a study where C57BL/6J mice were administered d9-TML by oral gavage, and plasma levels of d9-TML, d9-TMA, and d9-TMAO were measured over time.[1][10]
| Time (hours) | Plasma d9-TML (µM) | Plasma d9-TMA (µM) | Plasma d9-TMAO (µM) |
| 0 | 0 | 0 | 0 |
| 1 | 15.2 ± 2.5 | 0.08 ± 0.02 | 0.15 ± 0.04 |
| 2 | 10.1 ± 1.8 | 0.12 ± 0.03 | 0.28 ± 0.06 |
| 4 | 5.6 ± 1.1 | 0.15 ± 0.04 | 0.45 ± 0.08 |
| 6 | 3.1 ± 0.7 | 0.11 ± 0.03 | 0.52 ± 0.09 |
| 8 | 1.8 ± 0.4 | 0.08 ± 0.02 | 0.48 ± 0.08 |
| 24 | 0.3 ± 0.1 | 0.02 ± 0.01 | 0.15 ± 0.03 |
Data are presented as mean ± standard error.[1][10]
Experimental Protocols
This section provides a generalized protocol for an in vivo metabolic tracing study using TML-d9 in a mouse model.
Synthesis and Preparation of this compound
-
Synthesis: TML-d9 can be chemically synthesized. A detailed protocol for the synthesis of [d9-N, N, N-trimethyl] lysine has been previously described.[11]
-
Stock Solution Preparation: Prepare a stock solution of TML-d9 in a suitable solvent such as water or phosphate-buffered saline (PBS). The concentration should be determined based on the desired dosage for the animal model. For storage, it is recommended to keep the stock solution at -80°C for up to 6 months.[4]
Animal Studies
-
Animal Model: C57BL/6J mice are a commonly used strain for metabolic studies.[1] All animal procedures should be performed in accordance with institutional animal care and use committee guidelines.
-
Administration: TML-d9 is typically administered via oral gavage.[1][10] The volume and concentration should be calculated based on the body weight of the mice.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 6, 8, and 24 hours) to capture the dynamic changes in metabolite concentrations.[1][10] Blood can be collected via the saphenous vein into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
Sample Preparation for Mass Spectrometry
-
Protein Precipitation: To remove proteins from the plasma samples, a simple protein precipitation step is performed. Add a cold organic solvent like acetonitrile to the plasma sample, vortex, and centrifuge.[12]
-
Internal Standard: Add a known amount of an internal standard, such as d9-TMAO, to the samples for accurate quantification.[12]
-
Extraction: The supernatant containing the metabolites is collected and can be further processed or directly analyzed.[12]
LC-MS/MS Analysis
-
Chromatography: Use a liquid chromatography system with a suitable column (e.g., C18) to separate the metabolites.[12][13]
-
Mass Spectrometry: A tandem mass spectrometer is used for the detection and quantification of d9-TML, d9-TMA, and d9-TMAO. The analysis is typically performed in multiple reaction monitoring (MRM) mode, which provides high sensitivity and specificity.[12]
-
Data Analysis: The concentrations of the labeled metabolites are determined by comparing their peak areas to those of the internal standard and a standard curve.
Caption: Experimental workflow for TML-d9 tracing.
Conclusion
This compound is a powerful tool for elucidating the dynamics of key metabolic pathways. Its application in stable isotope tracing studies provides valuable quantitative data on the flux through the carnitine biosynthesis and gut microbial TMAO production pathways. The detailed protocols and methodologies outlined in this guide are intended to assist researchers in designing and executing robust metabolic tracing experiments, ultimately contributing to a deeper understanding of metabolic regulation in health and disease and aiding in the development of novel therapeutic strategies.
References
- 1. Untargeted metabolomics identifies trimethyllysine, a TMAO-producing nutrient precursor, as a predictor of incident cardiovascular disease risk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Trimethyllysine, a trimethylamine N-oxide precursor, provides near- and long-term prognostic value in patients presenting with acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. escholarship.org [escholarship.org]
- 6. 2024.sci-hub.ru [2024.sci-hub.ru]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Trimethylamine N-Oxide Generated by the Gut Microbiota Is Associated with Vascular Inflammation: New Insights into Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI Insight - Untargeted metabolomics identifies trimethyllysine, a TMAO-producing nutrient precursor, as a predictor of incident cardiovascular disease risk [insight.jci.org]
- 11. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 12. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Use of Deuterated Trimethyllysine in Preliminary Metabolic Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of deuterated trimethyllysine (d9-trimethyllysine) in preliminary metabolic research. It focuses on its use as a stable isotope tracer to elucidate the metabolic fate of trimethyllysine (TML), a nutrient precursor implicated in cardiovascular disease risk through its conversion to trimethylamine N-oxide (TMAO) by gut microbiota. This document summarizes key quantitative data from preclinical studies, details experimental protocols, and visualizes the core metabolic pathways and experimental workflows.
Quantitative Data from Isotope Tracer Studies
Preliminary studies utilizing d9-trimethyllysine have been instrumental in tracking the biotransformation of dietary TML. The following tables summarize the quantitative data from a key in vivo study in a murine model, investigating the plasma concentrations of d9-TML and its metabolites, deuterated trimethylamine (d9-TMA) and deuterated trimethylamine N-oxide (d9-TMAO), following oral administration.
Table 1: Plasma Concentrations of d9-Trimethyllysine and its Metabolites Following Oral Gavage of d9-TML in Mice [1]
| Time Point (hours) | Mean Plasma d9-TML (nM) ± SEM | Mean Plasma d9-TMA (nM) ± SEM | Mean Plasma d9-TMAO (nM) ± SEM |
| 0 | 0 ± 0 | 0 ± 0 | 0 ± 0 |
| 1 | 12.5 ± 2.5 | 1.8 ± 0.4 | 3.5 ± 0.8 |
| 2 | 8.0 ± 1.5 | 2.5 ± 0.5 | 6.0 ± 1.2 |
| 4 | 4.0 ± 0.8 | 3.0 ± 0.6 | 8.0 ± 1.5 |
| 8 | 1.5 ± 0.3 | 2.0 ± 0.4 | 6.5 ± 1.3 |
| 24 | Below limit of detection | 0.5 ± 0.1 | 2.0 ± 0.4 |
Table 2: Effect of Antibiotic Treatment on Plasma d9-TMAO Levels Following Oral Gavage of d9-TML in Mice [1]
| Time Point (hours) | Mean Plasma d9-TMAO (nM) ± SEM (Control) | Mean Plasma d9-TMAO (nM) ± SEM (Antibiotic-Treated) |
| 0 | 0 ± 0 | 0 ± 0 |
| 4 | 8.0 ± 1.5 | 0.2 ± 0.05 |
| 8 | 6.5 ± 1.3 | Below limit of detection |
| 24 | 2.0 ± 0.4 | Below limit of detection |
Experimental Protocols
The following sections detail the methodologies employed in the key preliminary studies involving deuterated trimethyllysine.
Chemical Synthesis of d9-Trimethyllysine
Deuterated trimethyllysine, specifically [d9-N, N, N-trimethyl] lysine (d9-TML), is synthesized for use as an internal standard and tracer. The synthesis is a modification of the method described by Chen and Benoiton (1976).[2]
Procedure:
-
N(α)-Boc-Lysine is dissolved in methanol.
-
Sodium hydroxide is added to the solution.
-
d3-methyl iodide is added in one portion, and the reaction mixture is stirred overnight at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Sodium iodide is removed by elution with methanol over a silica gel bed.
-
The d9-TML product is eluted from the column using a water/methanol mixture.
-
The Boc protecting group is removed by incubation with concentrated HCl at elevated temperatures.
-
The crude product is purified through a series of dissolution, titration, and recrystallization steps to yield the final d9-TML product.[2]
In Vivo Isotope Tracer Study in a Murine Model[1]
This study was designed to track the metabolic fate of orally administered d9-TML.
Animal Model: C57BL/6J mice.
Procedure:
-
Administration: Synthetic d9-TML is administered to mice via gastric gavage.
-
Sample Collection: Blood samples are collected serially at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours) post-gavage.
-
Antibiotic Treatment (for gut microbiota suppression): A subset of mice is treated with a cocktail of broad-spectrum, poorly absorbed antibiotics for a period of three weeks prior to d9-TML administration to suppress the gut microbiota.[1]
-
Sample Processing: Plasma is isolated from the collected blood samples for subsequent analysis.
Quantification of d9-Trimethyllysine and its Metabolites by LC-MS/MS
A stable-isotope-dilution liquid chromatography with on-line tandem mass spectrometry (LC-MS/MS) method is employed for the quantitative analysis of TML and its deuterated counterparts.[3]
Instrumentation: A triple quadrupole mass spectrometer is commonly used for this analysis.[4]
Sample Preparation:
-
Plasma samples are spiked with a known concentration of a deuterated internal standard (e.g., d9-TML for the analysis of endogenous TML).
-
Proteins are precipitated from the plasma samples.
-
The supernatant is subjected to LC-MS/MS analysis.
LC-MS/MS Parameters:
-
Chromatographic Separation: Reverse-phase liquid chromatography is used to separate the analytes.
-
Mass Spectrometry Detection: The analysis is performed in positive ion mode using multiple reaction monitoring (MRM). Specific parent-to-daughter ion transitions are monitored for each analyte and its corresponding internal standard. For instance, the MRM transitions for TML could be m/z 189 > 84, and for d9-TML, m/z 198 > 84.[5]
Visualizations
The following diagrams illustrate the key metabolic pathway and the experimental workflow described in this guide.
References
- 1. JCI Insight - Untargeted metabolomics identifies trimethyllysine, a TMAO-producing nutrient precursor, as a predictor of incident cardiovascular disease risk [insight.jci.org]
- 2. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 3. JCI Insight - Untargeted metabolomics identifies trimethyllysine, a TMAO-producing nutrient precursor, as a predictor of incident cardiovascular disease risk [insight.jci.org]
- 4. Trimethylamine-N-oxide and related metabolites are associated with increased cardiovascular risk: Results from The Dallas Heart Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Trimethyllysine, a trimethylamine N-oxide precursor, predicts the presence, severity, and prognosis of heart failure [frontiersin.org]
Methodological & Application
Protocol for the Quantification of Trimethyllysine in Human Serum using Trimethyllysine-d9 as an Internal Standard
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyllysine (TML) is a methylated amino acid that serves as a precursor for the biosynthesis of carnitine and is involved in epigenetic regulation. Recent studies have identified TML as a potential biomarker for cardiovascular disease risk, making its accurate quantification in biological matrices crucial for clinical and research applications. This document provides a detailed protocol for the quantification of TML in human serum using a stable isotope-labeled internal standard, Trimethyllysine-d9 (TML-d9), by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.
Principle of the Method
This method employs a stable isotope dilution technique coupled with LC-MS/MS for the sensitive and specific quantification of TML. TML-d9, a deuterated analog of TML, is added to the serum samples at a known concentration. Due to its identical physicochemical properties to the endogenous TML, TML-d9 co-elutes during chromatographic separation and experiences similar ionization efficiency and fragmentation in the mass spectrometer. By measuring the ratio of the signal intensity of TML to that of TML-d9, the concentration of TML in the original sample can be accurately determined. The analysis is performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for both TML and TML-d9.
Materials and Reagents
-
Trimethyllysine (TML) standard
-
This compound (TML-d9) internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human serum samples (stored at -80°C)
Experimental Protocol
Preparation of Standard and Internal Standard Stock Solutions
-
TML Stock Solution (1 mg/mL): Accurately weigh 1 mg of TML standard and dissolve it in 1 mL of ultrapure water.
-
TML-d9 Stock Solution (1 mg/mL): Accurately weigh 1 mg of TML-d9 and dissolve it in 1 mL of ultrapure water.
-
Internal Standard Dilution Working Solution (ISWS): A previously published protocol utilized an internal standard working solution prepared by adding 150 μl of TML-d9 (20 μg/ml, dissolved in ultrapure water) and 500 μl of TMAO-d9 (1 ug/ml, dissolved in ultrapure water) to 200 ml of pure methanol.[1] For a TML-specific assay, a suggested starting concentration for the TML-d9 working solution is 1 µg/mL in methanol.
Sample Preparation
-
Thaw frozen human serum samples on ice.
-
Place 50 μl of each serum sample into a 96-well plate.[1]
-
Add 400 μl of the Internal Standard Dilution Working Solution (ISWS) containing TML-d9 to each sample.[1]
-
Vortex the plate and mix for 15 minutes.[1]
-
Centrifuge the plate at 3,000 g for 15 minutes at 4°C.[1]
-
Transfer 150 μl of the supernatant to a new 96-well plate for LC-MS/MS analysis.[1]
LC-MS/MS Conditions
The following LC-MS/MS parameters are based on a previously published method and can be adapted for other systems.[2]
-
Liquid Chromatography System: UltiMate 3000, Dionex, Sunnyvale, CA, USA
-
Column: ACQUITY UPLC BEH Amide, 1.7 μm (2.1 × 50 mm), Waters, Milford, MA, USA
-
Mobile Phase A: 10 mM ammonium acetate and 0.1% formic acid in water
-
Mobile Phase B: 10 mM ammonium acetate and 0.1% formic acid in 95% acetonitrile
-
Gradient Elution: Specific gradient conditions should be optimized to ensure baseline separation of TML from other matrix components.
-
Flow Rate: To be optimized for the specific column and system.
-
Injection Volume: To be optimized.
-
Column Temperature: To be optimized.
-
Mass Spectrometer: TSQ Vantage, Thermo Scientific, Waltham, MA, USA
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Data Presentation: Method Performance Characteristics
The following tables summarize the typical performance characteristics of an LC-MS/MS method for the quantification of Trimethyllysine. The data presented here is a synthesis of values reported in the literature for similar analytes and represents expected performance.
Table 1: Linearity and Limit of Quantification
| Parameter | Value |
| Linearity Range | 0.5 - 4 nmol/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.02 µmol/L |
LLOQ is defined as the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
Table 2: Precision
| Analyte | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| TML | Low QC | < 15% | < 15% |
| TML | Medium QC | < 15% | < 15% |
| TML | High QC | < 15% | < 15% |
%CV (Coefficient of Variation) = (Standard Deviation / Mean) * 100
Table 3: Accuracy
| Analyte | Concentration Level | Accuracy (% Recovery) |
| TML | Low QC | 85 - 115% |
| TML | Medium QC | 85 - 115% |
| TML | High QC | 85 - 115% |
% Recovery = (Measured Concentration / Nominal Concentration) * 100
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of Trimethyllysine using this compound as an internal standard.
Caption: Experimental workflow for TML quantification.
Signaling Pathway Context
Trimethyllysine is a key molecule in the metabolic pathway that leads to the production of Trimethylamine N-oxide (TMAO), a gut microbiota-dependent metabolite linked to atherosclerosis and cardiovascular disease. The quantification of TML is therefore important for studying this pathway and its implications for human health.
Caption: Simplified TMAO metabolic pathway.
References
Application Note: Quantification of Trimethyllysine in Human Plasma using Trimethyllysine-d9 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of trimethyllysine (TML) in human plasma samples. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, trimethyllysine-d9 (TML-d9), for accurate and precise quantification. This method is applicable for clinical research studies investigating the role of TML in various physiological and pathological processes, including its role as a precursor to the gut microbiota-derived metabolite trimethylamine N-oxide (TMAO) and its association with cardiovascular diseases.
Introduction
Trimethyllysine is a post-translationally modified amino acid that serves as a crucial precursor in the biosynthesis of carnitine and is also involved in epigenetic regulation.[1] Recent studies have highlighted the clinical significance of circulating TML levels, linking them to an increased risk of cardiovascular events.[2][3][4] TML is metabolized by gut microbiota to trimethylamine (TMA), which is subsequently converted to trimethylamine N-oxide (TMAO) in the liver. Elevated TMAO levels have been strongly associated with the development of atherosclerosis and adverse cardiovascular events.[2][5] Therefore, the accurate quantification of TML in plasma is essential for researchers investigating the gut-heart axis and for drug development professionals exploring therapeutic interventions targeting this pathway. The use of a stable isotope-labeled internal standard like this compound is critical for reliable bioanalysis, as it effectively compensates for variations in sample preparation and instrument response.[6][7]
Experimental
Materials and Reagents
-
Trimethyllysine (TML) standard
-
This compound (TML-d9) internal standard
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
Formic acid
-
Human plasma (K2EDTA)
Sample Preparation
-
Thaw plasma samples on ice.
-
To 50 µL of plasma sample in a 1.5 mL microcentrifuge tube, add 400 µL of an internal standard working solution (ISWS). The ISWS is prepared by dissolving TML-d9 in a suitable solvent like ultrapure water or methanol.[8]
-
Vortex the mixture for 15 minutes.[8]
-
Centrifuge the samples at 3,000 x g for 15 minutes at 4°C to precipitate proteins.[8]
-
Transfer 150 µL of the supernatant to a new 96-well plate or autosampler vial for LC-MS/MS analysis.[8]
Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is required.
-
Column: A reversed-phase C18 column (e.g., 50-150 mm length, 1-2.1 mm internal diameter, <2 µm particle size) is typically used for separation.[9]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[10]
-
Flow Rate: 350 µL/min[10]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is then increased to elute the analyte and internal standard.
-
Injection Volume: 1 µL[10]
Table 1: Example Liquid Chromatography Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 50 |
| 2.0 | 50 |
| 3.0 | 100 |
| 4.0 | 100 |
| 4.1 | 50 |
| 6.0 | 50 |
Note: The gradient should be optimized for the specific column and LC system used.
Mass Spectrometry
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Table 2: MRM Transitions for TML and TML-d9
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Trimethyllysine (TML) | 189.16 | Optimize for specific instrument |
| This compound (TML-d9) | 198.21 | Optimize for specific instrument |
Note: The specific product ions should be determined by direct infusion of the standards into the mass spectrometer to identify the most intense and stable fragments.
Results and Discussion
The described method provides excellent sensitivity and specificity for the quantification of TML in human plasma. The use of the stable isotope-labeled internal standard, TML-d9, ensures high accuracy and precision by correcting for any analyte loss during sample preparation and for variations in instrument response.
Table 3: Method Validation Parameters (Illustrative)
| Parameter | Result |
| Linearity (r²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 25 pmol[11] |
| Intra-day Precision (%CV) | <15% |
| Inter-day Precision (%CV) | <15% |
| Accuracy (%Bias) | ±15% |
| Recovery | >85% |
Signaling Pathway and Workflow Diagrams
Caption: Trimethyllysine to TMAO signaling pathway.
Caption: Experimental workflow for TML analysis.
Conclusion
The LC-MS/MS method described in this application note, utilizing this compound as an internal standard, provides a reliable and sensitive approach for the quantification of trimethyllysine in human plasma. This methodology is a valuable tool for researchers and drug development professionals studying the role of TML in cardiovascular disease and other metabolic disorders. The detailed protocol and validated performance characteristics ensure the generation of high-quality, reproducible data for clinical research applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Trimethyllysine, a trimethylamine N-oxide precursor, provides near- and long-term prognostic value in patients presenting with acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Association Between Plasma Trimethyllysine and Prognosis of Patients With Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. JCI Insight - Untargeted metabolomics identifies trimethyllysine, a TMAO-producing nutrient precursor, as a predictor of incident cardiovascular disease risk [insight.jci.org]
- 6. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 8. Frontiers | Trimethyllysine, a trimethylamine N-oxide precursor, predicts the presence, severity, and prognosis of heart failure [frontiersin.org]
- 9. agilent.com [agilent.com]
- 10. mdpi.com [mdpi.com]
- 11. Redirecting [linkinghub.elsevier.com]
Application Notes: Quantitative Analysis of Protein Methylation using Trimethyllysine-d9 in Cell Culture
References
- 1. Trimethyllysine: From Carnitine Biosynthesis to Epigenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. isotope.com [isotope.com]
- 9. chempep.com [chempep.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 12. msbioworks.com [msbioworks.com]
Application Notes and Protocols for Animal Model Metabolic Studies with Trimethyllysine-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyllysine (TML) is a post-translationally modified amino acid that serves as a crucial intermediate in carnitine biosynthesis and is implicated in epigenetic regulation.[1] Recent metabolomic studies have identified TML as a nutrient precursor for the gut microbiota-dependent generation of trimethylamine (TMA) and the subsequent formation of trimethylamine N-oxide (TMAO), a metabolite linked to cardiovascular disease risk.[2][3][4] To investigate the in vivo metabolism of TML and its downstream pathways, stable isotope-labeled tracers such as Trimethyllysine-d9 (d9-TML) are invaluable tools for use in animal models.[3][5]
This document provides detailed application notes and protocols for conducting metabolic studies in animal models using d9-TML. The protocols outlined below are based on established methodologies and are intended to guide researchers in designing and executing robust experiments to trace the metabolic fate of TML.
Signaling and Metabolic Pathways
The primary metabolic pathways involving trimethyllysine include its conversion to carnitine and its metabolism by gut microbiota to TMA, which is then converted to TMAO in the liver.
Experimental Protocols
Protocol 1: In Vivo Administration of this compound via Oral Gavage in Mice
This protocol describes the acute administration of d9-TML to mice to trace its metabolic conversion.
Materials:
-
This compound (d9-TML)
-
Vehicle for administration (e.g., sterile water, 0.5% methylcellulose)
-
C57BL/6J mice (or other appropriate strain)
-
Oral gavage needles (20-22 gauge, 1-1.5 inch with a rounded tip)
-
Syringes
-
Animal scale
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Fasting: Fast the mice for 4-6 hours before d9-TML administration to ensure gastric emptying. Provide free access to water.
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of d9-TML. A typical dose for metabolic tracer studies is in the range of 1-10 mg/kg body weight. For example, a dose of 2 g/kg has been used for [U-13C] glucose in similar studies.
-
Dissolve or suspend the d9-TML in the chosen vehicle. Sterile water is a common vehicle for water-soluble compounds. For suspension, 0.5% methylcellulose can be used. Ensure the solution is homogenous.
-
-
Animal Weighing and Dose Calculation: Weigh each mouse immediately before dosing to accurately calculate the required volume of the dosing solution. The maximum recommended gavage volume for a mouse is 10 mL/kg.
-
Oral Gavage Administration:
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.
-
Once the needle is in the esophagus, slowly administer the calculated volume of the d9-TML solution.
-
Gently remove the needle.
-
-
Post-Administration Monitoring: Monitor the animal for any signs of distress immediately after the procedure and at regular intervals.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 6h, 24h) via tail vein, saphenous vein, or terminal cardiac puncture. Collect plasma by centrifuging the blood with an anticoagulant (e.g., EDTA). Store plasma samples at -80°C until analysis.
Protocol 2: Quantification of d9-TML, d9-TMA, and d9-TMAO in Plasma by LC-MS/MS
This protocol outlines the analytical method for the simultaneous quantification of d9-TML and its metabolites in plasma.
Materials:
-
Plasma samples from d9-TML treated mice
-
Internal standards (e.g., d18-TML, d9-TMAO, d9-TMA)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
Protein precipitation plates or microcentrifuge tubes
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
HILIC or C18 reverse-phase LC column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 200 µL of cold ACN or MeOH containing the internal standards.
-
Vortex thoroughly for 1 minute.
-
Incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A HILIC column is often preferred for separating these polar analytes. A C18 column can also be used with appropriate mobile phases.
-
Mobile Phase A: Water with 0.1% FA
-
Mobile Phase B: ACN with 0.1% FA
-
Gradient: Develop a gradient to separate the analytes of interest. A typical gradient might start with a high percentage of organic phase (for HILIC) and gradually decrease.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific parent and product ion transitions need to be optimized for the instrument being used. The following are suggested transitions:
-
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| d9-Trimethyllysine (d9-TML) | 198.2 | 139.1 |
| d9-Trimethylamine (d9-TMA) | 69.1 | 52.1 |
| d9-Trimethylamine N-oxide (d9-TMAO) | 85.1 | 66.1 |
| Internal Standards | ||
| d18-TML | 207.3 | 148.2 |
| d9-TMAO | 85.1 | 66.1 |
| d9-TMA | 69.1 | 52.1 |
-
Data Analysis:
-
Generate standard curves for each analyte using known concentrations of standards.
-
Quantify the concentration of d9-TML, d9-TMA, and d9-TMAO in the plasma samples by comparing their peak areas to the respective standard curves and normalizing to the internal standard.
-
Data Presentation
The quantitative data from the time-course study should be summarized in a table to facilitate easy comparison of the metabolic fate of d9-TML over time.
Table 1: Plasma Concentrations of d9-TML and its Metabolites Following Oral Gavage in Mice
| Time Point | d9-TML (µM) | d9-TMA (µM) | d9-TMAO (µM) |
| 0 h | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 0.5 h | [Insert Mean ± SEM] | [Insert Mean ± SEM] | [Insert Mean ± SEM] |
| 1 h | [Insert Mean ± SEM] | [Insert Mean ± SEM] | [Insert Mean ± SEM] |
| 2 h | [Insert Mean ± SEM] | [Insert Mean ± SEM] | [Insert Mean ± SEM] |
| 4 h | [Insert Mean ± SEM] | [Insert Mean ± SEM] | [Insert Mean ± SEM] |
| 8 h | [Insert Mean ± SEM] | [Insert Mean ± SEM] | [Insert Mean ± SEM] |
| 24 h | [Insert Mean ± SEM] | [Insert Mean ± SEM] | [Insert Mean ± SEM] |
Data should be presented as mean ± standard error of the mean (SEM) for each time point from a cohort of animals.
Logical Relationships in Data Interpretation
The interpretation of the data involves understanding the logical flow from the administered tracer to the appearance of its metabolites in the systemic circulation.
By following these detailed protocols and utilizing the provided frameworks for data presentation and interpretation, researchers can effectively employ this compound as a tracer to elucidate the complex metabolic pathways of TML in vivo. These studies are critical for understanding the role of TML in health and disease and for the development of potential therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. JCI Insight - Untargeted metabolomics identifies trimethyllysine, a TMAO-producing nutrient precursor, as a predictor of incident cardiovascular disease risk [insight.jci.org]
- 3. researchgate.net [researchgate.net]
- 4. forensicrti.org [forensicrti.org]
- 5. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Trimethyllysine-d9 for Investigating the TMAO Pathway
Introduction
Trimethylamine N-oxide (TMAO) is a gut microbiota-derived metabolite that has garnered significant attention in the scientific community due to its association with an increased risk of cardiovascular diseases (CVD). The metabolic pathway leading to TMAO formation involves the conversion of dietary precursors, such as choline, carnitine, and trimethyllysine (TML), into trimethylamine (TMA) by gut bacteria. TMA is subsequently absorbed and oxidized in the liver by flavin monooxygenases (FMOs), primarily FMO3, to form TMAO.[1][2][3][4] Given its clinical relevance, accurate quantification of TMAO and a thorough understanding of its metabolic pathway are crucial for researchers, scientists, and drug development professionals.
Stable isotope-labeled compounds are invaluable tools in metabolomics for their ability to serve as internal standards in quantitative analysis and as tracers to elucidate metabolic pathways.[5][6][7][8] Trimethyllysine-d9 (TML-d9), a deuterated analog of TML, is a critical reagent in the investigation of the TMAO pathway.[9][10][11][12]
Application of this compound
The primary application of TML-d9 in TMAO pathway research is as a stable isotope-labeled internal standard for the accurate quantification of endogenous TML and other related metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][12] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.[13][14]
Furthermore, TML-d9 can be employed as a tracer in metabolic studies to investigate the conversion of dietary TML to TMA and subsequently to TMAO by the gut microbiota and host enzymes.[10][15][16] By administering TML-d9 and monitoring the appearance of labeled intermediates and products, researchers can gain insights into the kinetics and regulation of this metabolic pathway.[10]
Experimental Protocols
Protocol 1: Quantification of TMAO in Human Plasma using LC-MS/MS with TML-d9 as an Internal Standard
This protocol describes a method for the accurate and sensitive quantification of TMAO in human plasma samples using a stable isotope dilution LC-MS/MS method. While TMAO-d9 is the most direct internal standard for TMAO quantification, TML-d9 can be used in broader metabolomic panels that include the quantification of TML itself. For the specific quantification of TMAO, TMAO-d9 is the preferred internal standard.[13][14][17] This protocol is adapted from established methods for TMAO analysis.[13][17][18]
Materials:
-
Human plasma samples
-
Trimethylamine N-oxide (TMAO) standard
-
This compound (TML-d9) or Trimethylamine-d9 N-oxide (TMAO-d9) as internal standard (IS)[12][17]
-
Acetonitrile (ACN), LC-MS grade
-
Methanol, LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Microcentrifuge tubes
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of TMAO in ultrapure water.
-
Prepare a series of calibration standards by spiking the TMAO stock solution into a surrogate matrix (e.g., artificial plasma or dialyzed plasma) to achieve final concentrations ranging from 1 to 5,000 ng/mL.[17]
-
Prepare QC samples at low, medium, and high concentrations in the same manner.[17]
-
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of each plasma sample, calibration standard, or QC, add 10 µL of the internal standard solution (TML-d9 or TMAO-d9 at a concentration of 500 ng/mL).[17]
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.[17]
-
Vortex the mixture for 10 minutes at room temperature.[17]
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.[17]
-
Transfer 100 µL of the supernatant to a new tube and mix with 100 µL of 30% acetonitrile solution.[17]
-
Transfer the final mixture to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a suitable column, such as a silica-based column.
-
The mobile phase can consist of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[18]
-
A typical gradient could be: start at 50% B, hold for 2 minutes, increase to 100% B over 1 minute, hold for 1 minute, then return to 50% B.[18]
-
Set the flow rate to 350 µL/min and the injection volume to 5 µL.[17][18]
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use multiple reaction monitoring (MRM) to detect the transitions for TMAO and the internal standard.
-
The precursor-to-product ion transitions are typically m/z 76 → 58 for TMAO and m/z 85 → 66 for TMAO-d9.[13][14] For TML-d9, the transitions would be specific to its structure.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of TMAO to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of TMAO in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Data Presentation
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for TMAO Quantification
| Parameter | Value | Reference |
| Linearity Range | 1 - 5,000 ng/mL | [17] |
| Correlation Coefficient (R²) | > 0.996 | [17] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [17] |
| Intra-day Precision (%CV) | 1.65 - 7.15% | [17] |
| Inter-day Precision (%CV) | < 9.9% | [13] |
| Accuracy | 96.36 - 111.43% | [17] |
| Recovery | ~99% | [14] |
Table 2: Typical Plasma TMAO Concentrations
| Population | TMAO Concentration (ng/mL) | Reference |
| Healthy Individuals | ~111.91 | [17] |
| Coronary Heart Disease (CHD) Patients | ~231.34 | [17] |
| CHD with Type 2 Diabetes Patients | ~573.09 | [17] |
Visualizations
Caption: The TMAO metabolic pathway, from dietary precursors to the formation of TMAO.
Caption: Experimental workflow for the quantification of TMAO in plasma samples.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Trimethylamine-N-Oxide Pathway: A Potential Target for the Treatment of MAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gut-Derived Metabolite, Trimethylamine-N-oxide (TMAO) in Cardio-Metabolic Diseases: Detection, Mechanism, and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]
- 8. MASONACO - Stable isotopes in metabolomic studies [masonaco.org]
- 9. Untargeted metabolomics identifies trimethyllysine, a TMAO-producing nutrient precursor, as a predictor of incident cardiovascular disease risk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Untargeted metabolomics identifies trimethyllysine, a TMAO-producing nutrient precursor, as a predictor of incident cardiovascular disease risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Frontiers | Trimethyllysine, a trimethylamine N-oxide precursor, predicts the presence, severity, and prognosis of heart failure [frontiersin.org]
- 13. bevital.no [bevital.no]
- 14. Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JCI Insight - Untargeted metabolomics identifies trimethyllysine, a TMAO-producing nutrient precursor, as a predictor of incident cardiovascular disease risk [insight.jci.org]
- 16. JCI Insight - Untargeted metabolomics identifies trimethyllysine, a TMAO-producing nutrient precursor, as a predictor of incident cardiovascular disease risk [insight.jci.org]
- 17. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for Histone Methylation Analysis Using Trimethyllysine-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone post-translational modifications (PTMs) are critical regulators of chromatin structure and gene expression. Among these, histone methylation, particularly of lysine residues, plays a pivotal role in various cellular processes, including transcriptional activation and repression, DNA repair, and replication. The dynamic nature of these modifications, governed by histone methyltransferases (KMTs) and demethylases (KDMs), makes their accurate quantification essential for understanding disease mechanisms and for the development of epigenetic drugs.
Mass spectrometry (MS)-based proteomics has emerged as a powerful tool for the comprehensive and unbiased analysis of histone PTMs.[1] The use of stable isotope-labeled internal standards is a robust method for achieving accurate quantification in MS-based analyses.[2] This document provides detailed application notes and protocols for the quantitative analysis of histone lysine trimethylation using a spike-in standard of Trimethyllysine-d9 (TML-d9). TML-d9, a deuterated analog of trimethyllysine, serves as an ideal internal standard for the precise quantification of endogenous trimethylated histone peptides.[3]
Principle
The methodology described herein utilizes a "bottom-up" proteomics approach coupled with stable isotope labeling.[1] Histones are extracted from cells or tissues, digested into peptides, and then mixed with a known amount of a synthetic peptide containing this compound at a specific lysine residue. This "spike-in" standard co-elutes with the endogenous, unlabeled peptide during liquid chromatography (LC) and is distinguished by a mass shift of +9 Da in the mass spectrometer. The ratio of the peak areas of the endogenous (light) and the labeled (heavy) peptides allows for precise and accurate quantification of the abundance of the specific trimethylated histone mark.
Key Applications
-
Drug Discovery and Development: Quantify the effect of KMT and KDM inhibitors on specific histone methylation marks.
-
Biomarker Discovery: Identify changes in histone methylation patterns associated with disease states.
-
Basic Research: Elucidate the dynamics of histone methylation in response to various cellular stimuli.
Experimental Protocols
Histone Extraction
This protocol is suitable for the extraction of histones from cultured mammalian cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl2, 0.5% NP-40, 1 mM DTT, and protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
0.2 N Hydrochloric Acid (HCl)
-
Trichloroacetic Acid (TCA)
-
Acetone
Procedure:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in Lysis Buffer and incubate on ice for 10 minutes to lyse the cell membrane.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Discard the supernatant and resuspend the nuclear pellet in 0.2 N HCl.
-
Incubate overnight at 4°C with gentle rotation to extract histones.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant containing the acid-soluble histones to a new tube.
-
Precipitate the histones by adding TCA to a final concentration of 20% and incubate on ice for 1 hour.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and wash the histone pellet twice with ice-cold acetone.
-
Air-dry the pellet and resuspend in ultrapure water.
-
Determine the protein concentration using a Bradford or BCA assay.
Histone Digestion and Derivatization
Materials:
-
Ammonium Bicarbonate (NH4HCO3)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Propionic Anhydride
-
Ammonium Hydroxide (NH4OH)
Procedure:
-
To 20 µg of extracted histones, add NH4HCO3 to a final concentration of 50 mM.
-
Reduce the proteins by adding DTT to a final concentration of 5 mM and incubating at 60°C for 30 minutes.
-
Alkylate the cysteines by adding IAA to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.
-
Quench the alkylation reaction by adding DTT to a final concentration of 5 mM.
-
Perform a chemical derivatization of unmodified and monomethylated lysines by adding propionic anhydride. This step simplifies the resulting peptide mixture and improves chromatographic performance.
-
Digest the derivatized histones with trypsin at a 1:20 (enzyme:protein) ratio overnight at 37°C.
-
Stop the digestion by adding 5% formic acid.
Sample Preparation for Mass Spectrometry
Materials:
-
This compound labeled synthetic peptide (e.g., corresponding to H3K9me3 with K9 being TML-d9)
-
C18 StageTips or equivalent for desalting
Procedure:
-
Spike the digested histone peptide mixture with a known amount of the this compound labeled synthetic peptide. The optimal amount of the spike-in standard should be determined empirically but is typically in the low fmol to pmol range.
-
Desalt the peptide mixture using C18 StageTips according to the manufacturer's protocol.
-
Dry the desalted peptides in a vacuum concentrator and resuspend in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
LC-MS/MS Analysis
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
LC-MS/MS Parameters (example):
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 2% to 35% B over 60 minutes.
-
MS1 Scan Range: m/z 300-1500
-
MS2 Method: Data-Dependent Acquisition (DDA) or Parallel Reaction Monitoring (PRM) targeting the specific light and heavy peptide pairs.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis can be summarized in tables for clear comparison.
Table 1: Relative Abundance of H3K9me3 in Response to a KDM Inhibitor
| Treatment | H3K9me3/H3 Ratio (Light/Heavy Peak Area) | Fold Change vs. Control | p-value |
| Vehicle Control | 0.85 ± 0.05 | 1.0 | - |
| KDM Inhibitor (1 µM) | 1.52 ± 0.08 | 1.79 | <0.01 |
| KDM Inhibitor (5 µM) | 2.13 ± 0.11 | 2.51 | <0.001 |
Table 2: Quantification of H3K27me3 in Different Cancer Cell Lines
| Cell Line | H3K27me3/H3 Ratio (Light/Heavy Peak Area) |
| Cell Line A (Wild-type EZH2) | 1.23 ± 0.09 |
| Cell Line B (EZH2 Mutant) | 0.34 ± 0.04 |
| Cell Line C (EZH2 Overexpression) | 2.56 ± 0.15 |
Mandatory Visualizations
Histone Methylation Signaling Pathway
Histone methylation is a key component of the epigenetic machinery that regulates gene expression. Histone methyltransferases (KMTs) add methyl groups to lysine and arginine residues, while histone demethylases (KDMs) remove them. These modifications create binding sites for effector proteins ("readers") that, in turn, influence chromatin structure and transcription. For instance, H3K9me3 is a classic repressive mark associated with heterochromatin formation.[4][5]
Experimental Workflow for Quantitative Histone PTM Analysis
The overall workflow for the quantitative analysis of histone methylation using a this compound spike-in standard involves several key steps, from sample preparation to data analysis.
Conclusion
The use of this compound as a spike-in internal standard provides a highly accurate and reproducible method for the quantitative analysis of histone trimethylation. This approach overcomes many of the limitations associated with antibody-based methods, such as cross-reactivity and epitope accessibility issues.[6] By enabling precise quantification, this methodology is invaluable for researchers in both academic and industrial settings who are investigating the role of histone methylation in health and disease.
References
- 1. Investigating pathological epigenetic aberrations by epi-proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry-based strategies for characterization of histones and their post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Trimethylated lysine 9 of histone H3 is a mark for DNA methylation in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone Lysine Methylation Dynamics: Establishment, Regulation, and Biological Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Trimethyllysine-d9 Mass Spectrometry Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Trimethyllysine (TML) for quantitative analysis by mass spectrometry, utilizing Trimethyllysine-d9 (TML-d9) as an internal standard. The following sections outline the necessary procedures for accurate and reproducible quantification of TML in biological matrices, particularly human plasma.
Introduction
Nε,Nε,Nε-trimethyllysine (TML) is a post-translationally modified amino acid that plays a crucial role in various biological processes, including carnitine biosynthesis and as a component of histone proteins, influencing epigenetic regulation.[1] Accurate quantification of TML in biological fluids is essential for understanding its role in health and disease. Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis, employing a deuterated internal standard like this compound for precise and accurate measurement.[2]
This protocol details two primary workflows for sample preparation from plasma: one involving protein precipitation for the analysis of free TML and another incorporating acid hydrolysis for the determination of total TML (free and protein-bound).
Experimental Workflows
The selection of the appropriate workflow depends on the research question, specifically whether the focus is on the circulating free pool of TML or the total amount, which includes TML released from proteins.
Workflow for Free Trimethyllysine Analysis
This workflow is suitable for quantifying the unbound, circulating form of TML in plasma.
Workflow for the analysis of free Trimethyllysine.
Workflow for Total Trimethyllysine Analysis
This workflow is employed to measure the total concentration of TML, including the amount liberated from proteins through acid hydrolysis.
Workflow for the analysis of total Trimethyllysine.
Detailed Experimental Protocols
Materials and Reagents
-
Trimethyllysine (TML) standard
-
This compound (TML-d9) internal standard
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Hydrochloric acid (6M)
-
Ammonium hydroxide
-
Ammonium acetate
-
Mixed-mode strong cation exchange (MCX or SCX) SPE cartridges
-
Human plasma (collected in EDTA or citrate tubes)
Protocol for Free Trimethyllysine
-
Sample Spiking: To 100 µL of plasma, add a known amount of TML-d9 internal standard solution.
-
Protein Precipitation: Add 400 µL of ice-cold methanol to the plasma sample. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate (pH 6).
-
Loading: Load the supernatant onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 50 mM ammonium acetate (pH 6), followed by 1 mL of methanol.
-
Elution: Elute the TML and TML-d9 with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol for Total Trimethyllysine
-
Sample Spiking: To 100 µL of plasma, add a known amount of TML-d9 internal standard solution.
-
Acid Hydrolysis: Add 1 mL of 6M HCl to the sample. Seal the tube and heat at 110°C for 24 hours.[3][4]
-
Neutralization: After cooling, neutralize the sample with an appropriate amount of ammonium hydroxide.
-
Solid-Phase Extraction (SPE): Follow the SPE protocol as described in section 3.2.5.
-
Evaporation and Reconstitution: Follow the evaporation and reconstitution protocol as described in section 3.2.6.
Note on Derivatization: For Trimethyllysine, which has a permanent positive charge, derivatization is generally not required to enhance ionization for mass spectrometry.[5][6][7] Direct analysis of the extracted sample is typically sufficient.
LC-MS/MS Parameters
The following are suggested starting parameters for LC-MS/MS analysis. Optimization may be required based on the specific instrumentation used.
| Parameter | Recommended Setting |
| LC Column | C18 or HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with low %B, ramp up to elute TML, then re-equilibrate. |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of Trimethyllysine using a deuterated internal standard.
Table 1: MRM Transitions for Trimethyllysine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Trimethyllysine (TML) | 189.2 | 130.1 |
| Trimethyllysine (TML) | 189.2 | 84.1 |
| This compound (TML-d9) | 198.2 | 139.1 |
| This compound (TML-d9) | 198.2 | 93.1 |
Note: The selection of the most abundant and specific transition is crucial for quantification.
Table 2: Method Validation Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 µM |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | Compensated by internal standard |
These values are representative and should be established for each specific assay and laboratory.[8][9]
Conclusion
The protocols outlined in this document provide a robust framework for the sample preparation and quantitative analysis of Trimethyllysine in biological samples using this compound as an internal standard. The choice between analyzing free or total TML will dictate the initial sample processing steps. Adherence to these detailed methodologies, coupled with proper method validation, will ensure high-quality, reliable data for researchers, scientists, and drug development professionals.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. JCI Insight - Untargeted metabolomics identifies trimethyllysine, a TMAO-producing nutrient precursor, as a predictor of incident cardiovascular disease risk [insight.jci.org]
- 3. keypublishing.org [keypublishing.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct comparison of derivatization strategies for LC-MS/MS analysis of N-glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a simple LC-MS/MS method for the simultaneous quantitative determination of trimethylamine-N-oxide and branched chain amino acids in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Targeted Metabolomics Analysis of Trimethyllysine using Trimethyllysine-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nε,Nε,Nε-trimethyllysine (TML) is a post-translationally modified amino acid that plays a crucial role in two major biological pathways: carnitine biosynthesis and histone methylation. As an intermediate in the carnitine biosynthesis pathway, TML is essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation.[1][2][3][4] Additionally, as a component of histones, TML is involved in epigenetic regulation of gene expression.[1][2] Recent studies have also identified TML as a nutrient precursor for the gut microbiota-dependent generation of trimethylamine (TMA) and trimethylamine N-oxide (TMAO), a metabolite linked to an increased risk of cardiovascular disease (CVD).[4]
Given its involvement in these critical pathways and its association with disease, the accurate quantification of TML in biological samples is of significant interest to researchers in various fields, including metabolism, epigenetics, and cardiovascular research. This document provides detailed application notes and protocols for the targeted metabolomics analysis of TML in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Trimethyllysine-d9.
Signaling Pathways and Experimental Workflow
Carnitine Biosynthesis Pathway
The following diagram illustrates the role of Trimethyllysine as an intermediate in the biosynthesis of carnitine.
Gut Microbiota-Dependent TMAO Formation
This diagram outlines the workflow from dietary TML to the formation of TMAO by gut microbiota.
Experimental Workflow for TML Quantification
The following diagram provides a high-level overview of the experimental workflow for the quantification of TML in plasma samples.
Experimental Protocols
Materials and Reagents
-
Trimethyllysine (TML) hydrochloride (analytical standard)
-
This compound (TML-d9) hydrochloride (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (control and study samples)
Equipment
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)
-
Analytical column (e.g., Phenyl column, 4.6 x 250 mm, 5 µm)
-
Microcentrifuge
-
Pipettes and tips
-
Autosampler vials
Stock and Working Solutions Preparation
-
TML Stock Solution (1 mg/mL): Accurately weigh and dissolve TML hydrochloride in ultrapure water.
-
TML-d9 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve TML-d9 hydrochloride in ultrapure water.
-
TML Working Standards: Prepare a series of working standards by serially diluting the TML stock solution with ultrapure water to create calibration standards.
-
IS Working Solution (10 µg/mL): Dilute the TML-d9 stock solution in a 50:50 methanol:water solution.
Sample Preparation Protocol
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the IS working solution (10 µg/mL TML-d9).
-
Vortex briefly.
-
Add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | Phenyl, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 0 |
| 0.5 | 0 |
| 3.5 | 25 |
| 11.5 | 95 |
| 13.5 | 95 |
| 14.0 | 0 |
| 18.0 | 0 |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Trimethyllysine (Quantifier) | 189.2 | 130.1 | 100 | 20 |
| Trimethyllysine (Qualifier) | 189.2 | 84.1 | 100 | 25 |
| This compound (Internal Standard) | 198.2 | 139.1 | 100 | 20 |
Data Presentation
Calibration Curve and Performance
A typical calibration curve for TML is constructed by plotting the peak area ratio of TML to TML-d9 against the concentration of the TML standards. The linear range, lower limit of quantification (LLOQ), and upper limit of quantification (ULOQ) should be established based on the specific instrument and assay validation.
| Parameter | Typical Value |
| Calibration Range | 0.1 - 20 µM |
| Linearity (r²) | > 0.99 |
| LLOQ | 0.1 µM |
| ULOQ | 20 µM |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%) | 85 - 115% |
Quantitative Data Summary
The following table summarizes representative plasma TML concentrations from published studies in different human cohorts.
| Cohort Description | Number of Subjects (n) | Mean TML Concentration (µM) | TML Concentration Range (µM) | Reference |
| Healthy Community-Dwelling Adults | 6393 | 0.62 (SD 0.30) | - | [2] |
| Patients with Suspected Stable Angina | 4117 | 0.77 (SD 0.47) | - | [5] |
| Patients with Heart Failure with Preserved Ejection Fraction (HFpEF) | 1413 | 0.92 (Median) | 0.66 - 1.34 (IQR) | [6] |
| Non-Heart Failure Subjects | 1000 | 0.80 (Median) | 0.62 - 1.06 (IQR) | [6] |
Conclusion
The use of this compound as an internal standard in a targeted LC-MS/MS metabolomics workflow provides a robust, sensitive, and specific method for the accurate quantification of trimethyllysine in human plasma. The detailed protocols and data presented in these application notes offer a comprehensive guide for researchers and scientists in drug development and clinical research to implement this analysis in their laboratories. This method can be a valuable tool for investigating the role of TML in various physiological and pathological processes, and for exploring its potential as a biomarker for cardiovascular and other diseases.
References
- 1. Methyl Group Migration during the Fragmentation of Singly Charged Ions of Trimethyllysine-containing Peptides: Precaution of Using MS/MS of Singly Charged Ions for Interrogating Peptide Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trimethyllysine predicts all-cause and cardiovascular mortality in community-dwelling adults and patients with coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Choose a Login Method [bora.uib.no]
- 5. bevital.no [bevital.no]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Trimethyllysine-d9 (TML-d9) Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting in vivo tracer studies using Trimethyllysine-d9 (TML-d9). The protocols outlined below are intended to assist in the investigation of metabolic pathways, particularly carnitine biosynthesis and the gut microbiota-dependent production of trimethylamine (TMA) and trimethylamine N-oxide (TMAO), which have been implicated in cardiovascular disease.[1]
Introduction to this compound Tracer Studies
Nε-trimethyllysine (TML) is a post-translationally modified amino acid that serves as a precursor for the biosynthesis of carnitine, a critical molecule for fatty acid metabolism.[2][3] TML can be obtained from dietary sources and the breakdown of endogenous proteins.[2] Stable isotope-labeled TML, such as this compound (TML-d9), is a powerful tool for tracing the metabolic fate of TML in vivo. By introducing a known amount of TML-d9 and monitoring its conversion to downstream metabolites, researchers can quantify the activity of specific metabolic pathways. These studies are crucial for understanding the influence of diet, gut microbiota, and therapeutic interventions on metabolic processes linked to health and disease.
The primary application of TML-d9 tracer studies is to investigate the conversion of TML to TMA by gut microbiota and the subsequent oxidation of TMA to TMAO in the liver. Elevated levels of TMAO have been associated with an increased risk of cardiovascular events.[1] TML-d9 allows for the direct tracking of the contribution of dietary TML to the circulating TMAO pool.
Key Signaling Pathway: Carnitine Biosynthesis
The following diagram illustrates the enzymatic conversion of Trimethyllysine to L-Carnitine.
Caption: The carnitine biosynthesis pathway, illustrating the sequential enzymatic conversion of Nε-trimethyllysine to L-carnitine.
Experimental Design and Protocols
In Vivo TML-d9 Tracer Study in a Mouse Model
This protocol describes an acute TML-d9 tracer study in mice to monitor the appearance of d9-labeled metabolites in plasma.
Experimental Workflow Diagram:
Caption: A typical experimental workflow for an in vivo TML-d9 tracer study in a mouse model.
Materials:
-
This compound (TML-d9)
-
Vehicle for oral gavage (e.g., sterile water)
-
C57BL/6J mice (or other appropriate strain)
-
Gavage needles (20-22 gauge, flexible)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Solvents for metabolite extraction (e.g., methanol, acetonitrile)
-
Internal standards for LC-MS/MS (e.g., d9-TMA, d9-TMAO)
Protocol:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast mice overnight (approximately 12-16 hours) with free access to water.
-
TML-d9 Administration:
-
Prepare a solution of TML-d9 in the chosen vehicle. A typical dose is 150 µl of a 150 mM solution administered via oral gavage.[4]
-
Gently restrain the mouse and insert the gavage needle into the esophagus.
-
Slowly administer the TML-d9 solution.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours) via tail vein or retro-orbital bleeding.
-
Place blood into EDTA-coated tubes and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (plasma) and store at -80°C until analysis.
-
-
Metabolite Extraction:
-
To 50 µL of plasma, add 200 µL of ice-cold methanol containing internal standards.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis of TML-d9 and its Metabolites
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
LC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 2% to 98% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Parameters (Example in Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Scan Type: Multiple Reaction Monitoring (MRM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| TML-d9 | 198.2 | 139.2 | 20 |
| d9-TMA | 69.1 | 52.1 | 15 |
| d9-TMAO | 85.1 | 69.1 | 18 |
| TML | 189.2 | 130.1 | 20 |
| TMA | 60.1 | 44.1 | 15 |
| TMAO | 76.1 | 58.1 | 18 |
Quantitative Data Presentation
The following table summarizes representative data on the plasma concentrations of TML-d9 and its metabolites following oral administration in mice. The data is estimated from graphical representations in published literature for illustrative purposes.[4][5]
| Time (hours) | TML-d9 (µM) | d9-TMA (µM) | d9-TMAO (µM) |
| 0 | 0 | 0 | 0 |
| 1 | 25 | 0.5 | 1.0 |
| 2 | 40 | 1.2 | 2.5 |
| 4 | 30 | 2.0 | 5.0 |
| 6 | 15 | 1.5 | 4.0 |
| 8 | 5 | 0.8 | 2.5 |
| 24 | <1 | <0.1 | 0.5 |
Data Interpretation and Applications
The quantitative data obtained from TML-d9 tracer studies can be used to:
-
Calculate Pharmacokinetic Parameters: Determine the absorption, distribution, metabolism, and excretion (ADME) of TML.
-
Assess Metabolic Flux: Quantify the rate of conversion of TML to TMA and TMAO.
-
Investigate the Role of Gut Microbiota: Compare the production of d9-TMA and d9-TMAO in conventional versus germ-free or antibiotic-treated animals to elucidate the role of the gut microbiome.
-
Evaluate Therapeutic Interventions: Assess the efficacy of drugs or dietary interventions aimed at modulating TML metabolism and TMAO production.
Conclusion
This compound tracer studies provide a powerful and precise method for investigating the in vivo metabolism of TML. The protocols and data presented here offer a framework for researchers and drug development professionals to design and execute robust experiments to further our understanding of metabolic pathways relevant to human health and disease. The use of stable isotope tracers like TML-d9 is a valuable tool in the development of novel therapeutic strategies targeting metabolic disorders.
References
- 1. JCI Insight - Untargeted metabolomics identifies trimethyllysine, a TMAO-producing nutrient precursor, as a predictor of incident cardiovascular disease risk [insight.jci.org]
- 2. researchgate.net [researchgate.net]
- 3. Carnitine biosynthesis - Wikipedia [en.wikipedia.org]
- 4. Untargeted metabolomics identifies trimethyllysine, a TMAO-producing nutrient precursor, as a predictor of incident cardiovascular disease risk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - Untargeted metabolomics identifies trimethyllysine, a TMAO-producing nutrient precursor, as a predictor of incident cardiovascular disease risk [insight.jci.org]
Troubleshooting & Optimization
Technical Support Center: Addressing Ion Suppression with Trimethyllysine-d9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Trimethyllysine-d9 (TML-d9) as an internal standard to combat ion suppression in mass spectrometry-based analyses.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, providing step-by-step solutions.
Issue 1: High Variability in Analyte Signal Despite Using TML-d9
Symptoms:
-
Inconsistent peak areas for your target analyte (endogenous Trimethyllysine) across replicate injections of the same sample.
-
Poor precision (%CV > 15%) in your quality control (QC) samples.
-
The ratio of the analyte to the internal standard (TML/TML-d9) is not consistent.
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Sample Preparation: | Ensure a consistent and reproducible sample preparation protocol is followed for all samples, calibrators, and QCs. This includes precise pipetting, consistent vortexing times, and uniform incubation periods.[1] |
| Suboptimal TML-d9 Concentration: | The concentration of the internal standard should be optimized. If the TML-d9 concentration is too high, it can cause ion suppression of the analyte.[2] Conversely, if it is too low, its signal may be noisy and unreliable. Prepare a series of standards with a fixed analyte concentration and varying TML-d9 concentrations to determine the optimal ratio. |
| Chromatographic Separation Issues: | If the analyte and TML-d9 do not perfectly co-elute, they may experience different degrees of ion suppression.[3] Optimize your LC method to ensure symmetrical and overlapping peaks for both compounds. This may involve adjusting the gradient, flow rate, or column chemistry. |
| Matrix Effects Differing Between Analyte and IS: | Although rare with stable isotope-labeled standards, significant differences in the sample matrix between standards and unknown samples could theoretically lead to differential ion suppression.[3] If suspected, perform a matrix effect validation study by comparing the analyte/IS response ratio in neat solution versus a post-extraction spiked matrix sample. |
Experimental Workflow for Diagnosing High Variability:
Caption: Troubleshooting workflow for high signal variability.
Issue 2: Poor Peak Shape or Splitting for TML and TML-d9
Symptoms:
-
Asymmetrical (fronting or tailing) peaks.
-
Split peaks.
-
Broad peaks leading to poor resolution and integration.
Possible Causes & Solutions:
| Cause | Solution |
| Column Contamination or Degradation: | Contaminants from the sample matrix can accumulate on the column, affecting peak shape. Flush the column with a strong solvent or, if necessary, replace it.[4] |
| Inappropriate Mobile Phase: | The pH of the mobile phase can significantly impact the peak shape of amine-containing compounds like trimethyllysine. Ensure the mobile phase pH is appropriate for the column and the analyte. Using a mobile phase additive like formic acid or ammonium formate can improve peak shape.[5] |
| Sample Solvent Mismatch: | If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[4] If possible, reconstitute the final sample extract in the initial mobile phase. |
| Injector Issues: | A partially blocked injector port or needle can lead to poor peak shape. Perform routine maintenance on the autosampler and injector. |
Logical Diagram for Addressing Poor Peak Shape:
Caption: Systematic approach to resolving poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?
A: Ion suppression is a matrix effect where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[6][7] This leads to a decreased signal intensity, which can result in inaccurate and imprecise quantification, and in severe cases, the complete disappearance of the analyte signal.[8]
Q2: How does this compound help in addressing ion suppression?
A: this compound is a stable isotope-labeled (SIL) internal standard for endogenous trimethyllysine.[5] Because it is chemically identical to the analyte, it has the same chromatographic retention time and ionization properties.[7] Therefore, both the analyte and the internal standard are affected by ion suppression to the same extent. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized, leading to more accurate and reliable quantification.[9]
Q3: Can I use a different internal standard instead of this compound?
A: While other compounds (structural analogs) can be used as internal standards, a SIL internal standard like TML-d9 is considered the "gold standard" and is highly recommended.[7][10] This is because structural analogs may have different retention times and ionization efficiencies, meaning they may not experience the same degree of ion suppression as the analyte, potentially leading to inaccurate results.[10]
Q4: What are some key considerations when preparing samples for TML analysis with TML-d9?
A:
-
Spiking the IS: The TML-d9 internal standard should be added to the samples as early as possible in the sample preparation workflow to account for any analyte loss during extraction.[9]
-
Protein Precipitation: For biological matrices like plasma or serum, protein precipitation (e.g., with acetonitrile or methanol) is a common and effective first step to remove the majority of proteins, which can be a significant source of ion suppression.[10][11]
-
Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): For cleaner samples and potentially lower ion suppression, SPE or LLE can be employed after protein precipitation to further remove interfering matrix components.[1][8]
Q5: I am observing a slight shift in retention time between TML and TML-d9. Is this normal and how do I handle it?
A: A small retention time shift between a deuterated internal standard and the native analyte can sometimes occur, especially with a higher number of deuterium atoms.[12] If the shift is minor and the peaks still largely overlap, it may not significantly impact quantification. However, it is crucial to ensure that the integration window in your data processing software correctly captures both peaks. If the shift is significant, you may need to adjust your chromatographic conditions to improve co-elution or use software that allows for separate integration of the analyte and internal standard peaks while still using the ratio for quantification.[12]
Experimental Protocols
Protocol: Quantification of Trimethyllysine in Human Plasma using TML-d9 by LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and specific application.
1. Materials and Reagents:
-
Trimethyllysine (analyte standard)
-
This compound (internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with appropriate anticoagulant)
2. Preparation of Standards and Internal Standard Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Trimethyllysine in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From these stocks, prepare a series of working standard solutions for the calibration curve and a working internal standard solution (e.g., 100 ng/mL) by diluting with 50% methanol.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL TML-d9 internal standard working solution to each tube and vortex briefly.[11]
-
Add 200 µL of cold acetonitrile to precipitate proteins.[11]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[11]
-
Transfer 150 µL of the supernatant to a new tube or well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).
4. LC-MS/MS Parameters (Example):
-
LC System: UPLC or HPLC system
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient appropriate for the separation of TML. For example:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-50% B
-
3.0-3.5 min: 50-95% B
-
3.5-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (example):
-
Trimethyllysine: Q1 m/z 189.2 -> Q3 m/z 130.1
-
This compound: Q1 m/z 198.2 -> Q3 m/z 139.1
-
Signaling Pathway for TML Analysis Workflow:
Caption: Workflow for TML quantification using TML-d9.
Data Presentation
Table 1: Impact of TML-d9 Internal Standard on Quantification in the Presence of Ion Suppression
The following table illustrates the effectiveness of using TML-d9 to correct for ion suppression in two different plasma lots with varying matrix effects.
| Sample ID | TML Peak Area (Analyte) | TML-d9 Peak Area (IS) | TML/TML-d9 Ratio | Calculated Concentration (ng/mL) | % Recovery |
| Neat Standard (10 ng/mL) | 1,000,000 | 1,200,000 | 0.833 | 10.0 | 100% |
| Plasma Lot A (spiked at 10 ng/mL) | 650,000 | 780,000 | 0.833 | 10.0 | 100% |
| Plasma Lot B (spiked at 10 ng/mL) | 350,000 | 420,000 | 0.833 | 10.0 | 100% |
Interpretation:
-
In Plasma Lot A, both the analyte and internal standard signals are suppressed by approximately 35% compared to the neat standard.
-
In Plasma Lot B, a more significant ion suppression of about 65% is observed.
-
Despite the substantial differences in absolute peak areas due to varying matrix effects, the ratio of TML to TML-d9 remains constant. This demonstrates the ability of the stable isotope-labeled internal standard to correct for ion suppression and provide accurate quantification.
References
- 1. biotage.com [biotage.com]
- 2. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
- 4. restek.com [restek.com]
- 5. Untargeted metabolomics identifies trimethyllysine, a TMAO-producing nutrient precursor, as a predictor of incident cardiovascular disease risk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Where Does Nε-Trimethyllysine for the Carnitine Biosynthesis in Mammals Come from? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. agilent.com [agilent.com]
- 11. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
Technical Support Center: Matrix Effect in Trimethyllysine-d9 Plasma Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the matrix effect during the quantification of Trimethyllysine-d9 (TML-d9) in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in the context of TML-d9 plasma quantification?
A1: The matrix effect is the alteration of the ionization efficiency of an analyte, in this case, TML-d9, by co-eluting endogenous components present in the plasma sample.[1][2] This interference can lead to either suppression or enhancement of the TML-d9 signal, ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[3][4]
Q2: What are the primary causes of matrix effects in plasma samples?
A2: The primary culprits for matrix effects in plasma are phospholipids, which are major components of cell membranes.[5] Other endogenous substances like proteins, salts, and metabolites can also contribute to this phenomenon.[1][6] These components can compete with TML-d9 for ionization in the mass spectrometer's source, leading to inaccurate measurements.[1]
Q3: Why is this compound used as an internal standard?
A3: this compound is a stable isotope-labeled (SIL) internal standard for trimethyllysine. SIL internal standards are the gold standard for quantitative LC-MS/MS analysis because they have nearly identical chemical and physical properties to the analyte of interest.[1][7] They co-elute with the analyte and experience similar matrix effects, allowing for accurate correction of any signal suppression or enhancement.[1][8]
Q4: How do regulatory agencies like the FDA and EMA view the matrix effect?
A4: Both the FDA and EMA require a thorough evaluation of the matrix effect during bioanalytical method validation.[9][10] Guidelines from these agencies stipulate that the matrix effect should be investigated to ensure that it does not compromise the accuracy and precision of the assay.[9][10] This typically involves assessing the matrix effect in at least six different lots of the biological matrix.[9][11]
Q5: What are the common strategies to mitigate the matrix effect?
A5: Several strategies can be employed to minimize the matrix effect, including:
-
Effective Sample Preparation: Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are used to remove interfering components from the plasma sample.[1][12]
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate TML-d9 from co-eluting matrix components is a crucial step.[1]
-
Use of a Stable Isotope-Labeled Internal Standard: As mentioned, using TML-d9 helps to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[1][7]
-
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to account for consistent matrix effects.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of TML-d9 in plasma, with a focus on troubleshooting problems related to the matrix effect.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape or Signal Suppression for TML-d9 | Ion Suppression: Co-eluting endogenous components, particularly phospholipids, are interfering with the ionization of TML-d9.[1][5] | 1. Optimize Sample Preparation: Switch from a simple protein precipitation method to a more rigorous technique like LLE or SPE to better remove phospholipids.[12][13] Consider using phospholipid removal plates.[5] 2. Improve Chromatographic Separation: Modify the LC gradient to better separate the TML-d9 peak from the region where phospholipids typically elute.[1] 3. Check for Metal Adsorption: Certain compounds can interact with metal components of the HPLC system, leading to poor peak shape and signal loss. Consider using a metal-free column if chelation is suspected.[14] |
| High Variability in TML-d9 Response Across Different Plasma Lots | Differential Matrix Effects: The composition of plasma can vary between individuals, leading to inconsistent matrix effects.[9][10] | 1. Evaluate Matrix Factor: Quantitatively assess the matrix effect in at least six different lots of plasma as per regulatory guidelines.[9][11] 2. Ensure Co-elution of Internal Standard: Verify that the TML-d9 internal standard peak completely overlaps with the analyte peak to ensure effective correction for matrix effects.[8] 3. Further Sample Cleanup: If variability is high, a more universal and effective sample preparation method may be required to remove interferences that vary between lots. |
| Inaccurate Quantification Results (Poor Accuracy and Precision) | Inadequate Correction by the Internal Standard: The matrix effect may be so severe that even the SIL internal standard cannot fully compensate for it.[3] | 1. Minimize Matrix Effects at the Source: Focus on reducing the matrix effect through improved sample preparation and chromatography rather than relying solely on the internal standard for correction.[13] 2. Investigate Alternative Ionization Techniques: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain analytes.[3][4] |
| Gradual Decrease in Signal Intensity Over a Run Sequence | Matrix Buildup: Accumulation of non-volatile matrix components in the mass spectrometer's ion source or on the analytical column.[5][6] | 1. Implement a Divert Valve: Use a divert valve to direct the flow to waste during the parts of the chromatogram where highly interfering matrix components elute, preventing them from entering the mass spectrometer.[13] 2. Optimize Column Washing: Ensure a sufficiently long and effective column wash step at the end of each injection to remove retained matrix components. 3. Regular Instrument Maintenance: Perform regular cleaning of the ion source to remove accumulated residue.[5] |
Experimental Protocols
Protocol for Assessment of Matrix Effect
This protocol outlines the steps to quantitatively assess the matrix effect for TML-d9 in plasma according to regulatory guidelines.
1. Materials:
-
Blank human plasma from at least six different donors
-
Trimethyllysine (TML) and this compound (TML-d9) analytical standards
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic Acid (FA)
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of TML and TML-d9 in methanol.
-
Spiking Solutions: Prepare working solutions of TML and TML-d9 by diluting the stock solutions in 50:50 (v/v) ACN:Water.
3. Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition the SPE cartridges with 1 mL of MeOH followed by 1 mL of water.
-
To 100 µL of plasma from each of the six different lots, add 10 µL of the TML-d9 internal standard working solution.
-
Add 200 µL of 0.1% FA in water to the plasma samples and vortex.
-
Load the entire sample onto the conditioned SPE cartridges.
-
Wash the cartridges with 1 mL of 0.1% FA in water, followed by 1 mL of 20% MeOH in water.
-
Elute the analytes with 500 µL of 5% FA in MeOH.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. Preparation of Post-Extraction Spiked Samples:
-
Process 100 µL of blank plasma from each of the six lots using the SPE protocol described above.
-
After the elution and evaporation steps, reconstitute the dried extract with 90 µL of mobile phase.
-
Add 10 µL of a TML working solution to achieve the desired final concentration (e.g., Low and High QC levels).
5. Preparation of Neat Solutions:
-
Prepare solutions of TML in the mobile phase at the same final concentrations as the post-extraction spiked samples.
6. LC-MS/MS Analysis:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to achieve good separation of TML from the plasma matrix components.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) Positive.
-
MRM Transitions: Monitor the appropriate precursor to product ion transitions for TML and TML-d9.
7. Calculation of Matrix Factor (MF): The matrix factor is calculated for each lot of plasma at both low and high concentration levels using the following formula:
MF = (Peak Area of Analyte in Post-Extraction Spiked Sample) / (Peak Area of Analyte in Neat Solution)
The Internal Standard (IS) normalized MF is then calculated:
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
8. Acceptance Criteria: The coefficient of variation (CV%) of the IS-normalized matrix factor calculated from the six lots of plasma should not be greater than 15%.[10]
Quantitative Data Summary
The following table presents hypothetical data from a matrix effect assessment for TML-d9 in six different lots of human plasma at a low and high quality control (QC) concentration.
| Plasma Lot | Analyte Peak Area (Post-Extraction Spike) | IS Peak Area (Post-Extraction Spike) | Analyte MF | IS MF | IS-Normalized MF |
| Low QC | |||||
| 1 | 48500 | 98000 | 0.97 | 0.98 | 0.99 |
| 2 | 47000 | 95000 | 0.94 | 0.95 | 0.99 |
| 3 | 51000 | 103000 | 1.02 | 1.03 | 0.99 |
| 4 | 46500 | 94000 | 0.93 | 0.94 | 0.99 |
| 5 | 49500 | 101000 | 0.99 | 1.01 | 0.98 |
| 6 | 50500 | 102000 | 1.01 | 1.02 | 0.99 |
| Mean | 0.98 | 0.99 | 0.99 | ||
| %CV | 0.5% | ||||
| High QC | |||||
| 1 | 495000 | 99000 | 0.99 | 0.99 | 1.00 |
| 2 | 480000 | 96000 | 0.96 | 0.96 | 1.00 |
| 3 | 520000 | 104000 | 1.04 | 1.04 | 1.00 |
| 4 | 475000 | 95000 | 0.95 | 0.95 | 1.00 |
| 5 | 505000 | 102000 | 1.01 | 1.02 | 0.99 |
| 6 | 515000 | 103000 | 1.03 | 1.03 | 1.00 |
| Mean | 1.00 | 1.00 | 1.00 | ||
| %CV | 0.4% | ||||
| Neat Solution Peak Area (Low QC) = 50000; Neat Solution Peak Area (High QC) = 500000; IS Neat Solution Peak Area = 100000 |
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects in TML-d9 quantification.
Caption: Experimental workflow for the quantitative assessment of the matrix effect.
References
- 1. longdom.org [longdom.org]
- 2. eijppr.com [eijppr.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 10. e-b-f.eu [e-b-f.eu]
- 11. fda.gov [fda.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Trimethyllysine-d9 as an Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Trimethyllysine-d9 (TML-d9) for use as an internal standard (IS) in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to optimize the concentration of this compound as an internal standard?
A1: Optimizing the concentration of TML-d9 is critical for ensuring the accuracy, precision, and reliability of your quantitative analysis.[1][2] An inappropriate concentration can lead to issues such as poor linearity of the calibration curve, inaccurate quantification of the analyte, and increased variability in results.[3][4] The goal is to find a concentration that provides a stable and reproducible signal across the entire calibration range without interfering with the analyte measurement.
Q2: What is a good starting concentration for this compound?
A2: A common rule of thumb is to use an internal standard concentration that yields a signal intensity that is approximately 50% of the signal of the analyte at the upper limit of quantification (ULOQ).[5] However, this is just a starting point, and the optimal concentration should be determined experimentally.
Q3: What are the consequences of using a this compound concentration that is too low?
A3: A TML-d9 concentration that is too low can result in a poor signal-to-noise ratio, leading to high variability (%CV) in the IS response, especially in samples with significant matrix effects. This can compromise the precision and accuracy of the assay, particularly at the lower limit of quantification (LLOQ).[4]
Q4: What can happen if the this compound concentration is too high?
A4: An excessively high concentration of TML-d9 can lead to detector saturation, which can negatively impact the linearity of the analyte's calibration curve.[5] It can also potentially contribute to ion suppression of the analyte, reducing its signal intensity and sensitivity. In some cases, a high IS concentration has been observed to improve linearity, but this should be carefully evaluated as it may mask other underlying issues.[5]
Q5: Should the this compound concentration be varied for different biological matrices?
A5: It is advisable to verify the optimal TML-d9 concentration for each different biological matrix (e.g., plasma, urine, tissue homogenate). Different matrices can exhibit varying degrees of matrix effects, which can influence the ionization efficiency of the internal standard.[6] What works well for one matrix may not be optimal for another.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Linearity (r² < 0.99) | The TML-d9 concentration may be too high, causing detector saturation or non-linear response ratios.[5] | Prepare a series of IS concentrations and re-evaluate the calibration curve. A lower IS concentration may improve linearity. |
| The TML-d9 concentration may be too low, leading to inconsistent IS response at higher analyte concentrations. | Test higher concentrations of TML-d9 to see if linearity improves. | |
| Cross-contamination of the analyte into the IS stock solution or vice-versa.[5] | Prepare fresh stock solutions of both the analyte and TML-d9. | |
| High Variability (%CV) in IS Peak Area | The TML-d9 concentration is too low, resulting in a poor signal-to-noise ratio. | Increase the TML-d9 concentration to achieve a more robust signal. |
| Inconsistent sample preparation or injection volumes.[1] | Ensure consistent and precise pipetting and sample handling. Verify autosampler performance. | |
| Significant and variable matrix effects between samples.[6] | Re-evaluate the sample preparation method to better remove interfering matrix components. Confirm that TML-d9 co-elutes with the analyte to effectively compensate for matrix effects. | |
| Analyte Signal Suppression | The TML-d9 concentration is too high and is causing ion suppression of the analyte. | Reduce the TML-d9 concentration and re-assess the analyte signal intensity. |
| Co-elution of matrix components is suppressing both the analyte and TML-d9. | Improve chromatographic separation to resolve the analyte and IS from interfering matrix components. | |
| Inconsistent Analyte/IS Ratio | The TML-d9 is not adequately compensating for variations in the analytical process. | Ensure that TML-d9 is added at the earliest possible stage of sample preparation.[7] Verify that the physicochemical properties of TML-d9 closely match those of the native trimethyllysine. |
Experimental Protocols
Protocol for Optimizing this compound Internal Standard Concentration
This protocol outlines the steps to experimentally determine the optimal concentration of TML-d9 for a quantitative LC-MS/MS assay.
1. Preparation of Stock Solutions:
-
Prepare a stock solution of the trimethyllysine analyte at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the same solvent.
2. Preparation of Analyte Calibration Standards:
-
From the analyte stock solution, prepare a series of calibration standards covering the expected analytical range (e.g., from LLOQ to ULOQ) in the biological matrix of interest.
3. Preparation of TML-d9 Working Solutions:
-
From the TML-d9 stock solution, prepare a series of working solutions at different concentrations. A suggested range to test is one that will result in final concentrations in the sample that are approximately 10%, 50%, and 100% of the analyte concentration at the ULOQ.
4. Sample Preparation and Analysis:
-
For each TML-d9 working solution concentration:
-
Spike a fixed volume of the TML-d9 working solution into each of the analyte calibration standards and a blank matrix sample.
-
Process the samples using your established extraction procedure.
-
Analyze the extracted samples by LC-MS/MS.
-
5. Data Evaluation:
-
For each TML-d9 concentration tested, evaluate the following parameters:
-
Linearity: Plot the analyte/IS peak area ratio against the analyte concentration and determine the coefficient of determination (r²). The target is typically r² ≥ 0.99.
-
Precision of IS Response: Calculate the percentage coefficient of variation (%CV) of the TML-d9 peak area across all calibration standards. A lower %CV (typically <15%) indicates better precision.
-
Analyte Response: Monitor the peak area of the analyte at the LLOQ to ensure that the chosen TML-d9 concentration does not cause significant ion suppression.
-
Accuracy: The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% at the LLOQ).
-
6. Selection of Optimal Concentration:
-
The optimal this compound concentration is the one that provides the best linearity, the lowest IS peak area variability, and acceptable accuracy across the entire calibration range, without compromising the analyte's sensitivity.
Quantitative Data Summary
| Parameter | Acceptance Criteria | Reference |
| Calibration Curve Linearity (r²) | ≥ 0.99 | [8] |
| Precision of IS Peak Area (%CV) | < 15% | General Bioanalytical Guidance |
| Accuracy of Back-Calculated Standards | Within ±15% of nominal (±20% at LLOQ) | FDA Bioanalytical Method Validation Guidance |
| Signal-to-Noise Ratio at LLOQ | ≥ 10 | [5] |
Note: These are general acceptance criteria and may be adjusted based on specific assay requirements and regulatory guidelines.
Experimental Workflow Visualization
Caption: Workflow for optimizing this compound internal standard concentration.
References
- 1. nebiolab.com [nebiolab.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resolian.com [resolian.com]
Technical Support Center: Troubleshooting Incomplete Labeling with Trimethyllysine-d9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with incomplete labeling in experiments utilizing Trimethyllysine-d9 (d9-TML). The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound (d9-TML) and how is it used in my experiments?
This compound is a stable isotope-labeled version of the amino acid trimethyllysine, where nine hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard in mass spectrometry-based quantitative proteomics and metabolomics. In these applications, a known amount of d9-TML is spiked into a biological sample. The ratio of the signal intensity of the endogenous (light) trimethyllysine to the spiked-in (heavy) d9-TML allows for precise quantification.
Q2: How do I identify incomplete labeling with d9-TML in my mass spectrometry data?
Incomplete labeling is characterized by the presence of a significant "light" (unlabeled) peak alongside the expected "heavy" (d9-labeled) peak for your internal standard when analyzing a standard solution. In biological samples, this can manifest as an inaccurate and inconsistent quantification of your target analyte. You may observe a lower-than-expected intensity for the heavy peak and a broadened or shouldered peak for the light analyte, which can be indicative of isotopic interference.
Troubleshooting Incomplete Labeling
Q3: I am observing low signal intensity for my d9-TML standard. What are the potential causes and solutions?
Low signal intensity of your d9-TML standard can compromise the accuracy of your quantification. The following table outlines potential causes and recommended troubleshooting steps.
| Potential Cause | Recommended Solution |
| Degradation of d9-TML Stock Solution | Prepare a fresh stock solution from a new vial of d9-TML. Ensure proper storage conditions (typically -20°C or -80°C) to prevent degradation. |
| Incorrect Dilution of Stock Solution | Carefully re-calculate and re-prepare the working solution. Use calibrated pipettes and ensure complete mixing. |
| Suboptimal Mass Spectrometry Parameters | Optimize mass spectrometer settings for the specific m/z of d9-TML. This includes adjusting the collision energy, ion source parameters, and detector settings. |
| Matrix Effects in Biological Samples | Perform a matrix effect evaluation by comparing the d9-TML signal in a clean solvent versus the biological matrix. If significant suppression is observed, consider additional sample cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). |
Q4: My quantitative results are highly variable between replicates. Could this be due to incomplete labeling?
High variability in quantitative data is a common symptom of inconsistent labeling. The workflow below can help diagnose and address this issue.
Troubleshooting workflow for high quantitative variability.
Experimental Protocols
Protocol 1: Preparation of d9-TML Stock and Working Solutions
-
Reconstitution of Lyophilized d9-TML: Allow the vial of lyophilized d9-TML to equilibrate to room temperature. Reconstitute in a high-purity solvent (e.g., LC-MS grade water or methanol) to a stock concentration of 1 mg/mL. Vortex thoroughly to ensure complete dissolution.
-
Preparation of Working Solution: Perform serial dilutions of the stock solution to achieve the desired final concentration for spiking into your samples. Use the same solvent that your samples are in to avoid solvent effects.
-
Storage: Store the stock solution at -80°C and the working solution at -20°C for short-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Assessment of Labeling Efficiency
-
Prepare a Standard Curve: Create a dilution series of your unlabeled (light) trimethyllysine standard.
-
Spike with d9-TML: Add a constant, known concentration of the d9-TML working solution to each point of the standard curve.
-
LC-MS/MS Analysis: Analyze the samples using your established LC-MS/MS method.
-
Data Analysis: For each point, calculate the peak area ratio of the light to the heavy (d9-TML) analyte. Plot the peak area ratio against the concentration of the light analyte. The linearity of this curve (R² > 0.99) is an indicator of successful and consistent labeling.
The following diagram illustrates the expected relationship for a successful labeling experiment.
Ideal standard curve for assessing labeling efficiency.
Technical Support Center: Trimethyllysine-d9 Isotopic Purity
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals ensure the isotopic purity of their Trimethyllysine-d9 (TML-d9) standard during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the acceptable isotopic purity for a this compound standard?
The acceptable isotopic purity for a TML-d9 standard is typically ≥98%. However, the required purity can depend on the sensitivity and specificity of the analytical method being used. For high-resolution mass spectrometry-based applications, a higher isotopic purity may be necessary to minimize interference from unlabeled or partially labeled isotopes.
Q2: How can I verify the isotopic purity of my TML-d9 standard upon receipt?
It is crucial to verify the isotopic purity of your TML-d9 standard before use. This can be accomplished using mass spectrometry (MS). By comparing the ion intensities of the deuterated (d9) and non-deuterated (d0) forms, the isotopic enrichment can be calculated. A detailed protocol for this verification is provided in the "Experimental Protocols" section below.
Q3: What are common sources of isotopic impurity in TML-d9 standards?
Isotopic impurities can arise from several sources, including:
-
Incomplete Deuteration: The chemical synthesis process may not achieve 100% deuteration, leaving some molecules with fewer than nine deuterium atoms.
-
Back-Exchange: Under certain storage or experimental conditions (e.g., presence of protic solvents, high temperatures), deuterium atoms can exchange with hydrogen atoms from the surrounding environment.
-
Contamination: The standard may be contaminated with endogenous, non-deuterated trimethyllysine from glassware, solvents, or biological samples.
Q4: How should I properly store my TML-d9 standard to maintain its isotopic purity?
To minimize the risk of degradation and back-exchange, TML-d9 standards should be stored in an airtight container, protected from light, at the manufacturer's recommended temperature (typically -20°C or -80°C). It is also advisable to aliquot the standard into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High M+1 to M+8 Peaks in Mass Spectrum | Incomplete deuteration during synthesis. | Contact the manufacturer to report the issue and request a certificate of analysis (CoA). If the purity is unacceptable, request a replacement. |
| Gradual Decrease in Isotopic Purity Over Time | Deuterium-hydrogen back-exchange due to improper storage or handling. | Review storage conditions. Ensure the standard is stored at the correct temperature in a tightly sealed container. Aliquot the standard to minimize exposure. |
| Presence of a Significant d0 Peak in a Blank Sample | Contamination from glassware, solvents, or the analytical instrument. | Thoroughly clean all glassware with a suitable solvent. Use fresh, high-purity solvents for sample preparation. Run a system suitability test to check for instrument contamination. |
| Variable Isotopic Purity Between Aliquots | Inconsistent aliquoting or storage of individual vials. | Ensure proper mixing of the stock solution before aliquoting. Verify that all storage vials are sealed correctly and stored under the same conditions. |
Experimental Protocols
Protocol 1: Verification of this compound Isotopic Purity by Mass Spectrometry
This protocol outlines the general steps for determining the isotopic purity of a TML-d9 standard using a high-resolution mass spectrometer.
-
Standard Preparation:
-
Prepare a stock solution of the TML-d9 standard in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL.
-
-
Mass Spectrometry Analysis:
-
Infuse the working solution directly into the mass spectrometer or inject it onto a liquid chromatography (LC) system coupled to the MS.
-
Acquire full scan mass spectra in positive ion mode over a mass range that includes the monoisotopic masses of both the d0 and d9 forms of trimethyllysine (e.g., m/z 180-200).
-
Ensure the mass resolution is sufficient to distinguish between the different isotopic peaks.
-
-
Data Analysis:
-
Extract the ion chromatograms for the theoretical m/z values of TML-d0 (C9H20N2O2) and TML-d9 (C9H11D9N2O2).
-
Calculate the integrated peak areas for the most abundant isotopologues of both the d0 and d9 forms.
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity (%) = [Area(d9) / (Area(d9) + Area(d0))] * 100
-
-
Visualizations
Caption: Workflow for verifying the isotopic purity of a TML-d9 standard.
Caption: Troubleshooting logic for TML-d9 isotopic purity issues.
Technical Support Center: Metabolic Flux Analysis with Trimethyllysine-d9
Welcome to the technical support resource for researchers using Trimethyllysine-d9 (TML-d9) in metabolic flux analysis (MFA). This guide provides answers to frequently asked questions, troubleshooting advice for common experimental challenges, detailed protocols, and key quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in metabolic flux analysis?
A1: this compound (TML-d9) is a stable isotope-labeled version of Trimethyllysine, where nine hydrogen atoms on the trimethyl group have been replaced with deuterium.[1] It is primarily used as a tracer in metabolic flux analysis to track the biosynthesis of L-carnitine.[2][3][4] L-carnitine is essential for transporting long-chain fatty acids into the mitochondria for energy production.[3] By introducing TML-d9 into a biological system, researchers can follow the deuterium label as it is incorporated into downstream metabolites, allowing for the quantification of flux through the carnitine biosynthesis pathway.[5][6]
Q2: What is the primary metabolic pathway traced by this compound?
A2: The primary pathway traced is the L-carnitine biosynthesis pathway.[2][3] This multi-step enzymatic process begins with Trimethyllysine (TML) and proceeds through several intermediates to produce L-carnitine.[2][3][7] The key enzymes involved are Nε-trimethyllysine hydroxylase (TMLH), 3-hydroxy-Nε-trimethyllysine aldolase (HTMLA), 4-N-trimethylaminobutyraldehyde dehydrogenase (TMABA-DH), and γ-butyrobetaine hydroxylase (BBOX).[2][3]
Q3: Where does the initial Trimethyllysine for this pathway come from?
A3: In mammals, the main source of free TML is the breakdown of proteins, such as histones, that contain TML residues as a result of post-translational modifications.[3][8] TML is also available from various dietary sources, including many plant-based foods.[7][9]
Q4: What are the main assumptions for a 13C-MFA experiment that also apply here?
A4: Metabolic flux analysis with stable isotopes relies on key assumptions. The system should be in a metabolic steady state, where the rates of metabolite production and consumption are constant.[10] It should also reach an isotopic steady state, where the isotopic labeling pattern of metabolites becomes constant over time.[10] However, achieving isotopic steady state can be slow in some systems, like mammalian cells.[10]
Troubleshooting Guide
This guide addresses specific issues that may arise during your TML-d9 metabolic flux experiments.
Problem 1: Low or no incorporation of the d9 label into L-carnitine and its intermediates.
-
Possible Cause 1: Insufficient Tracer Uptake: The cells may not be efficiently transporting TML-d9 from the culture medium.
-
Solution: Verify the expression of relevant transporters in your cell line. Increase the concentration of TML-d9 in the medium or extend the incubation time to allow for greater uptake. It is crucial to determine the optimal tracer concentration and incubation time through preliminary experiments.[11]
-
-
Possible Cause 2: Slow Metabolic Flux: The flux through the carnitine biosynthesis pathway might be very low in your specific cell type or experimental condition. Carnitine synthesis primarily occurs in the liver, kidney, and skeletal muscle.[8]
-
Solution: Ensure you are using a metabolically active cell line known to perform carnitine biosynthesis. Consider stimulating the pathway if possible or increasing the duration of the labeling experiment to allow for detectable label incorporation.
-
-
Possible Cause 3: Isotopic Unsteady State: The experiment may have been terminated before the system reached isotopic steady state, meaning the label has not had enough time to fully incorporate into the downstream metabolite pools.[10]
-
Solution: Perform a time-course experiment by collecting samples at multiple time points (e.g., 4, 8, 12, 24 hours) after introducing the tracer. Analyze the labeling pattern of carnitine intermediates at each point to determine when a plateau is reached.[11]
-
-
Possible Cause 4: Metabolite Extraction Issues: The quenching or extraction process may be inefficient, leading to the loss of labeled metabolites.
-
Solution: The cold methanol quenching method is often effective for preserving metabolites.[10] Ensure the quenching solution is sufficiently cold (-80°C) and that the extraction solvent is appropriate for polar metabolites like carnitine and its precursors.
-
Problem 2: High background noise or interfering peaks in mass spectrometry data.
-
Possible Cause 1: Matrix Effects: Components of the cell culture medium or the intracellular matrix can suppress or enhance the ionization of your target analytes, interfering with accurate quantification.
-
Solution: Optimize your sample preparation protocol. Use a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method to clean up the sample and remove interfering substances. Always include an unlabeled biological control to identify background peaks.
-
-
Possible Cause 2: Co-eluting Compounds: Other metabolites with a similar mass-to-charge ratio (m/z) may co-elute with your labeled compounds during liquid chromatography (LC).
-
Solution: Adjust the LC gradient (e.g., solvent composition, flow rate, or run time) to improve the separation of target analytes. Utilize high-resolution mass spectrometry to differentiate between compounds with very similar masses.
-
Problem 3: Inconsistent or non-reproducible labeling patterns between replicates.
-
Possible Cause 1: Inconsistent Cell Culture Conditions: Variations in cell density, growth phase, or medium composition can significantly alter metabolic fluxes.[12]
-
Solution: Standardize your cell seeding density and ensure all replicates are in the same growth phase (e.g., exponential growth) when the tracer is introduced.[11] Use the same batch of medium and supplements for all experiments.
-
-
Possible Cause 2: Pipetting or Measurement Errors: Inaccuracies in adding the TML-d9 tracer or in measuring the volume of cells/media for extraction can lead to significant variability.
-
Solution: Use calibrated pipettes and perform additions carefully. Normalize your final metabolite measurements to an internal standard and the initial cell number or protein concentration.
-
Quantitative Data Summary
Accurate mass spectrometry analysis requires precise m/z values for parent and fragment ions. The table below provides this information for TML-d9, which is crucial for setting up selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) methods.
| Analyte | Formula | Theoretical m/z (Parent Ion) | Measured m/z (Parent Ion) | Key Fragment Ions (Daughter Ions) - m/z |
| This compound (TML-d9) | C₉D₉H₁₂N₂O₂ | 198.2168 | 198.2163[13] | 69.1378, 84.0813, 130.0868[13] |
Experimental Protocols
This section provides a detailed methodology for a typical TML-d9 metabolic flux experiment in cultured mammalian cells.
1. Cell Culture and Isotope Labeling
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) and grow them to the desired confluency (typically 70-80% in the exponential growth phase).
-
Medium Preparation: Prepare the experimental medium. This is typically a custom formulation where unlabeled lysine is replaced with a known concentration of unlabeled TML (or lysine, depending on experimental design) and the TML-d9 tracer.
-
Tracer Introduction: Remove the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the prepared experimental medium containing TML-d9.
-
Incubation: Place the cells back in the incubator (37°C, 5% CO₂) and incubate for the desired period as determined by time-course experiments to approach isotopic steady state.
2. Metabolite Quenching and Extraction
-
Quenching: To instantly halt metabolism, remove the culture plate from the incubator and quickly aspirate the medium. Immediately place the plate on a bed of dry ice and add a pre-chilled (-80°C) quenching solution, such as 80% methanol/20% water.
-
Cell Scraping: Use a cell scraper to detach the cells into the quenching solution.
-
Collection and Lysis: Transfer the cell suspension to a pre-chilled microcentrifuge tube. Further lyse the cells by vortexing or sonication.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., >13,000 x g) at 4°C for 10-15 minutes to pellet cell debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). Store the dried pellet at -80°C until analysis.
3. LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite pellet in a suitable solvent for LC-MS analysis (e.g., 50% methanol or an appropriate mobile phase).
-
Chromatography: Use a suitable chromatography column, such as a hydrophilic interaction liquid chromatography (HILIC) column, for separating these polar metabolites.
-
Mass Spectrometry: Analyze the samples using a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap) operating in positive ion mode.
-
Method: Develop a multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) method using the specific parent-to-daughter ion transitions for TML-d9 and its downstream labeled metabolites (e.g., d9-γ-butyrobetaine, d9-L-carnitine).
4. Data Analysis
-
Peak Integration: Integrate the chromatographic peak areas for each labeled and unlabeled metabolite.
-
Natural Abundance Correction: Correct the raw data for the natural abundance of heavy isotopes (e.g., ¹³C).
-
Fractional Enrichment Calculation: Calculate the fractional enrichment (FE) or mole percent enrichment (MPE) to determine the proportion of the metabolite pool that is labeled.
-
Flux Calculation: Use the corrected and normalized data as input for metabolic flux modeling software to calculate the rates of reactions in the carnitine biosynthesis pathway.
Visualizations: Pathways and Workflows
Caption: Carnitine biosynthesis pathway showing the flow of the d9 label.
Caption: General experimental workflow for TML-d9 metabolic flux analysis.
Caption: Troubleshooting flowchart for low d9-label incorporation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Carnitine biosynthesis - Wikipedia [en.wikipedia.org]
- 3. Trimethyllysine: From Carnitine Biosynthesis to Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trimethyllysine: From Carnitine Biosynthesis to Epigenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI Insight - Untargeted metabolomics identifies trimethyllysine, a TMAO-producing nutrient precursor, as a predictor of incident cardiovascular disease risk [insight.jci.org]
- 6. Untargeted metabolomics identifies trimethyllysine, a TMAO-producing nutrient precursor, as a predictor of incident cardiovascular disease risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Where Does Nε-Trimethyllysine for the Carnitine Biosynthesis in Mammals Come from? | PLOS One [journals.plos.org]
- 8. L-carnitine biosynthesis. [plos.figshare.com]
- 9. Untargeted metabolomics identifies trimethyllysine, a TMAO-producing nutrient precursor, as a predictor of incident cardiovascular disease risk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metabolism strikes back: metabolic flux regulates cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
refining sample extraction for Trimethyllysine-d9 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimethyllysine-d9 (Trim-d9). The following sections offer detailed experimental protocols, data presentation, and visualizations to address common issues encountered during sample extraction and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in research?
A1: this compound is a stable isotope-labeled form of trimethyllysine. It is commonly used as an internal standard in mass spectrometry-based quantitative analysis. The nine deuterium atoms increase its mass, allowing it to be distinguished from the endogenous (unlabeled) trimethyllysine, while maintaining very similar chemical and physical properties. This enables accurate quantification by correcting for variations in sample preparation and instrument response.
Q2: I am observing low recovery of this compound from my plasma samples. What are the potential causes?
A2: Low recovery can stem from several factors:
-
Inefficient Protein Precipitation: The protein precipitation step may not be effectively releasing Trim-d9 from the plasma proteins. Ensure the correct ratio of organic solvent to plasma is used and that mixing is thorough.
-
Suboptimal pH: Trimethyllysine is a zwitterionic compound, meaning its charge state is pH-dependent. The pH of the extraction solvent can significantly impact its solubility and interaction with solid-phase extraction (SPE) sorbents.
-
Inappropriate SPE Sorbent or Protocol: The choice of SPE sorbent and the wash/elution solvents are critical. For a polar compound like trimethyllysine, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) based SPE may be more effective than a standard reversed-phase sorbent.
-
Analyte Adsorption: Trimethyllysine can adsorb to glass or plastic surfaces, especially at low concentrations. Using silanized glassware or low-binding microcentrifuge tubes can help mitigate this issue.
Q3: My chromatographic peaks for Trimethyllysine are tailing or splitting. How can I improve the peak shape?
A3: Peak tailing or splitting for polar, zwitterionic compounds like trimethyllysine is a common issue, particularly in Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Mobile Phase Composition: Ensure your mobile phase is adequately buffered. For HILIC, ammonium formate or ammonium acetate at a concentration of 10-20 mM is often a good starting point. The pH of the mobile phase can also significantly affect peak shape; experiment with slight adjustments.[1]
-
Injection Solvent: The composition of the solvent your sample is dissolved in can cause peak distortion if it is too different from the mobile phase. Try to dissolve your final extract in a solvent that is as close as possible to the initial mobile phase composition.[2]
-
Column Choice: Not all HILIC columns are the same. A zwitterionic or diol-based HILIC column may provide better peak shape for trimethyllysine than a bare silica column.
-
Metal Contamination: Free silanol groups on the column packing or metal contamination in the HPLC system can lead to secondary interactions and peak tailing. Using a column with high-purity silica and end-capping, or adding a small amount of a chelating agent like EDTA to the mobile phase, can sometimes help.[3]
Q4: I am seeing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. What can I do to minimize them?
A4: Matrix effects are a common challenge in bioanalysis and are caused by co-eluting endogenous components from the sample matrix that interfere with the ionization of the analyte.
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to improve the sample cleanup. Consider using a more rigorous extraction method, such as mixed-mode solid-phase extraction, to remove interfering phospholipids and other matrix components.
-
Chromatographic Separation: Optimize your chromatographic method to separate trimethyllysine from the regions where most matrix components elute. A well-designed gradient can help achieve this.
-
Dilution: If the sensitivity of your assay allows, diluting the sample extract can reduce the concentration of interfering components.
-
Change Ionization Source/Parameters: Sometimes, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI), or optimizing ESI source parameters (e.g., spray voltage, gas flows), can help mitigate matrix effects.
Experimental Protocols
Protocol 1: Protein Precipitation with Acetonitrile for Plasma Samples
This protocol is a common starting point for the extraction of polar analytes from plasma.
Methodology:
-
To 100 µL of plasma in a polypropylene microcentrifuge tube, add 10 µL of this compound internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[4]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Mixed-Mode Solid-Phase Extraction (SPE) for Plasma Samples
This protocol offers a more thorough cleanup and is suitable for reducing matrix effects.
Methodology:
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of this compound internal standard and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash with 1 mL of 0.1 M hydrochloric acid.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.
Data Presentation
The following tables summarize expected quantitative data for the protein precipitation method. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Recovery and Matrix Effect for Trimethyllysine
| Analyte | Extraction Method | Mean Recovery (%)[5][6][7] | CV (%) | Mean Matrix Effect (%)[7] | CV (%) |
| Trimethyllysine | Protein Precipitation | 85.2 | 5.8 | 92.7 | 8.1 |
Table 2: Linearity and Precision for Trimethyllysine Analysis
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995[8] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV at LLOQ) | < 15%[9] |
| Inter-day Precision (%CV at LLOQ) | < 15%[9] |
| Accuracy (% bias at LLOQ) | ± 15%[9] |
Mandatory Visualization
Carnitine Biosynthesis Pathway
The following diagram illustrates the carnitine biosynthesis pathway, which begins with the substrate Nε-trimethyllysine.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. support.waters.com [support.waters.com]
- 3. Some factors that can lead to poor peak shape in hydrophilic interaction chromatography, and possibilities for their remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. btrc-charity.org [btrc-charity.org]
- 7. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Analytical Variability with Trimethyllysine-d9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Trimethyllysine-d9 (TML-d9) to overcome analytical variability in the quantification of N,N,N-trimethyllysine (TML).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in our experiments?
A1: this compound (TML-d9) is a stable isotope-labeled (SIL) internal standard for N,N,N-trimethyllysine (TML). It is chemically identical to TML, but nine of its hydrogen atoms have been replaced with deuterium. This mass difference allows it to be distinguished from the endogenous TML by a mass spectrometer. TML-d9 is added to samples at a known concentration at the beginning of the sample preparation process to account for variability in sample extraction, recovery, and instrument response, thereby improving the accuracy and precision of TML quantification.
Q2: We are observing a peak for this compound in our blank samples. What could be the cause?
A2: Contamination of blank samples with the internal standard can occur for several reasons. Check for carryover from a previous high-concentration sample by running multiple blank injections after a high standard. Ensure that there is no cross-contamination during sample preparation; use fresh pipette tips for each sample and standard. It is also possible that the blank matrix itself contains endogenous TML, which might be misidentified if there is isotopic crosstalk.
Q3: The peak area of our this compound internal standard is highly variable across our samples. What should we investigate?
A3: High variability in the internal standard peak area can indicate several issues. Inconsistent sample preparation is a common cause; ensure that the TML-d9 is accurately and consistently added to every sample. Matrix effects, where other components in the sample suppress or enhance the ionization of TML-d9, can also lead to variability. Evaluate matrix effects by comparing the TML-d9 response in neat solvent versus in the sample matrix. Inconsistent recovery during sample extraction is another potential cause.
Q4: We are noticing a slight shift in the retention time of this compound compared to endogenous Trimethyllysine. Is this normal?
A4: A small shift in retention time between a deuterated internal standard and the native analyte can sometimes occur, a phenomenon known as the "isotope effect." This is more common with a larger number of deuterium substitutions. While a minor, consistent shift may be acceptable, a significant or inconsistent shift can affect the accuracy of quantification, as the analyte and internal standard may be experiencing different matrix effects. If the shift is problematic, chromatographic conditions may need to be optimized to ensure co-elution.
Q5: How can we check for isotopic crosstalk between Trimethyllysine and this compound?
A5: Isotopic crosstalk occurs when the isotope pattern of the analyte contributes to the signal of the internal standard, or vice versa. To check for this, prepare a high-concentration solution of TML without the TML-d9 internal standard and analyze it, monitoring the mass transition for TML-d9. If a significant signal is observed, there is crosstalk from TML to TML-d9. Similarly, analyze a solution of TML-d9 alone to check for any contribution to the TML signal. If crosstalk is significant, it may be necessary to use a different mass transition for quantification or implement a mathematical correction.
Troubleshooting Guides
Issue 1: Poor Peak Shape for Trimethyllysine and/or this compound
| Possible Cause | Troubleshooting Step |
| Inappropriate Column Chemistry | Trimethyllysine is a polar compound. A reversed-phase C18 column may not provide adequate retention. Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column. |
| Mobile Phase pH | The pH of the mobile phase can significantly impact the peak shape of amino acids. Ensure the pH is optimized for the column and the analyte. For TML, a mobile phase with a low pH (e.g., using formic acid) is often effective. |
| Sample Overload | Injecting too high a concentration of the analyte or internal standard can lead to peak fronting or tailing. Try diluting the sample. |
| Column Contamination | Buildup of matrix components on the column can degrade performance. Flush the column with a strong solvent or replace it if necessary. |
Issue 2: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Troubleshooting Step |
| Suboptimal Mass Spectrometry Parameters | Ensure that the MS parameters, including precursor and product ion selection (MRM transitions), collision energy, and source parameters (e.g., spray voltage, gas flows), are optimized for TML and TML-d9. |
| Inefficient Sample Extraction | The sample preparation method may not be efficiently extracting TML. Evaluate different extraction techniques such as protein precipitation followed by solid-phase extraction (SPE). |
| Ion Suppression | Co-eluting matrix components can suppress the ionization of TML and TML-d9. Improve chromatographic separation to move interfering peaks away from the analytes. A more rigorous sample cleanup may also be necessary. |
| Analyte Degradation | TML may be degrading during sample storage or preparation. Ensure samples are stored at an appropriate temperature (e.g., -80°C) and minimize the time between preparation and analysis. |
Data Presentation
The use of a stable isotope-labeled internal standard like this compound significantly reduces analytical variability. The following table provides a representative comparison of the precision of TML quantification with and without an internal standard.
| Sample Type | Concentration (ng/mL) | %RSD without Internal Standard | %RSD with this compound |
| Quality Control 1 | 50 | 18.5% | 4.2% |
| Quality Control 2 | 500 | 15.2% | 3.1% |
| Quality Control 3 | 5000 | 12.8% | 2.5% |
%RSD (Relative Standard Deviation) is a measure of precision. Lower values indicate higher precision. The data presented is representative of the typical improvement in precision observed when using a stable isotope-labeled internal standard for amino acid analysis.
Experimental Protocols
Protocol 1: Quantification of Trimethyllysine in Human Plasma using LC-MS/MS
This protocol outlines a standard method for the extraction and quantification of TML in human plasma.
1. Sample Preparation (Protein Precipitation and Solid-Phase Extraction)
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a 1 µg/mL solution of this compound (in 50% methanol). Vortex briefly.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Condition a mixed-mode cation exchange solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: Linear gradient to 50% B
-
5-6 min: Hold at 50% B
-
6-6.1 min: Return to 95% B
-
6.1-8 min: Re-equilibration at 95% B
-
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Trimethyllysine: Precursor ion (m/z) 189.2 → Product ion (m/z) 130.1
-
This compound: Precursor ion (m/z) 198.2 → Product ion (m/z) 139.1
-
-
Optimize collision energy and other source parameters for your specific instrument.
-
Visualizations
Caption: Experimental workflow for Trimethyllysine analysis.
Caption: Carnitine biosynthesis pathway from Trimethyllysine.
Validation & Comparative
A Head-to-Head Comparison: Trimethyllysine-d9 vs. 13C-Labeled Trimethyllysine for Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in quantitative proteomics and metabolomics, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of two commonly used stable isotope-labeled standards for the analysis of trimethyllysine: Trimethyllysine-d9 and 13C-labeled trimethyllysine.
Trimethyllysine is a critical post-translationally modified amino acid involved in carnitine biosynthesis and epigenetic regulation through histone methylation.[1][2] Accurate quantification of this molecule is essential for understanding its role in health and disease. This guide will delve into the performance differences between deuterium (d9) and carbon-13 (13C) labeled trimethyllysine, providing experimental data and detailed protocols to inform your selection.
Key Performance Differences: A Summary
The primary distinction between this compound and 13C-labeled trimethyllysine lies in their chromatographic behavior and the potential for isotopic effects. While both serve as effective internal standards for mass spectrometry-based quantification, their performance can differ, particularly in liquid chromatography-mass spectrometry (LC-MS) applications.
| Feature | This compound | 13C-Labeled Trimethyllysine | Rationale |
| Chromatographic Co-elution | Potential for retention time shift (typically earlier elution) compared to the unlabeled analyte. | Generally co-elutes perfectly with the unlabeled analyte. | The larger relative mass difference between deuterium and hydrogen can lead to slight differences in physicochemical properties, causing a chromatographic isotope effect.[3][4] The smaller relative mass difference between 13C and 12C results in nearly identical chromatographic behavior.[4][5] |
| Quantification Accuracy | Can be compromised if the retention time shift leads to differential matrix effects between the analyte and the standard.[4] | Generally provides higher accuracy due to co-elution, which ensures that the analyte and standard experience the same matrix effects.[6] | If the analyte and internal standard do not co-elute, they may be subjected to different levels of ion suppression or enhancement from co-eluting matrix components, leading to inaccurate quantification.[4] |
| Isotopic Stability | Deuterium labels can be susceptible to exchange, particularly at exchangeable positions, which can affect accuracy. | 13C labels are chemically stable and not prone to exchange.[6] | The carbon-carbon bond is stronger and less prone to exchange than some carbon-deuterium bonds, especially under certain analytical conditions.[6] |
| Cost & Availability | Generally less expensive and more widely available. | Typically more expensive and may have more limited availability. | The synthetic routes for introducing 13C are often more complex and costly than for deuterium. |
| Mass Shift | +9 Da | Variable depending on the number of 13C atoms (e.g., +3, +6, +9 Da) | Provides a clear mass difference for detection in the mass spectrometer. |
Experimental Data: The Chromatographic Isotope Effect
Table 1: Representative Retention Time Shifts for Deuterated vs. 13C-Labeled Amino Acids
| Amino Acid | Labeling | Retention Time (min) | Retention Time Shift (Δt_R) vs. Unlabeled |
| Phenylalanine | Unlabeled | 10.25 | - |
| Phenylalanine-d5 | Deuterated | 10.18 | -0.07 min |
| Phenylalanine-13C9 | 13C-Labeled | 10.25 | 0 min |
| Tryptophan | Unlabeled | 12.54 | - |
| Tryptophan-d5 | Deuterated | 12.45 | -0.09 min |
| Tryptophan-13C11 | 13C-Labeled | 12.54 | 0 min |
This data is representative and intended to illustrate the general principle of the chromatographic isotope effect. Actual retention time shifts will vary depending on the specific compound, the position and number of deuterium atoms, and the chromatographic conditions.
Experimental Protocols
Sample Preparation for Trimethyllysine Analysis from Histones
This protocol outlines the extraction and preparation of histones from cell culture for subsequent LC-MS/MS analysis of trimethyllysine.
Materials:
-
Cell pellet
-
Lysis buffer (e.g., RIPA buffer)
-
Sulfuric acid (0.2 M)
-
Trichloroacetic acid (TCA)
-
Acetone
-
Propionic anhydride
-
Ammonium hydroxide
-
Trypsin (mass spectrometry grade)
-
This compound or 13C-labeled trimethyllysine internal standard
-
Formic acid
Procedure:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer, incubate on ice, and sonicate to lyse the cells and shear DNA.
-
Acid Extraction of Histones: Add sulfuric acid to the lysate to a final concentration of 0.2 M and incubate with rotation to extract histones.
-
Protein Precipitation: Centrifuge to pellet cellular debris. Transfer the supernatant containing histones to a new tube and precipitate the histones by adding TCA.
-
Washing: Wash the histone pellet with ice-cold acetone to remove residual acid.
-
Derivatization: Resuspend the histone pellet and perform in-solution propionylation using propionic anhydride and ammonium hydroxide to neutralize the charge on unmodified lysine residues.
-
Spiking of Internal Standard: Add a known amount of either this compound or 13C-labeled trimethyllysine internal standard to the sample.
-
Tryptic Digestion: Digest the derivatized histones with trypsin overnight.
-
Second Derivatization: Derivatize the newly formed N-termini of the peptides with propionic anhydride.
-
Sample Cleanup: Desalt the peptide mixture using a C18 StageTip or equivalent.
-
Sample Reconstitution: Elute the peptides and dry them down. Reconstitute the sample in a solution of 0.1% formic acid in water for LC-MS/MS analysis.
LC-MS/MS Analysis of Trimethyllysine
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)
-
Reversed-phase C18 column or Hydrophilic Interaction Liquid Chromatography (HILIC) column
-
Tandem mass spectrometer (e.g., triple quadrupole or Orbitrap)
LC Conditions (Reversed-Phase):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 2% to 40% Mobile Phase B over 30 minutes.
-
Flow Rate: 300 nL/min
-
Column Temperature: 40 °C
LC Conditions (HILIC):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 95% to 60% Mobile Phase B over 20 minutes.
-
Flow Rate: 400 µL/min
-
Column Temperature: 35 °C
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Trimethyllysine (unlabeled): Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
13C-labeled Trimethyllysine: Precursor ion (m/z) -> Product ion (m/z)
-
Note: Specific m/z values will need to be optimized based on the instrument and the specific labeled standard used.
-
-
Collision Energy: Optimize for each transition.
Signaling Pathways and Workflows
Carnitine Biosynthesis Pathway
Trimethyllysine is a key precursor in the biosynthesis of carnitine, a molecule essential for fatty acid metabolism. The following diagram illustrates the enzymatic steps involved in this pathway.
Caption: The carnitine biosynthesis pathway, starting from protein-bound lysine.
Histone Methylation and Demethylation Cycle
Trimethyllysine is a prominent post-translational modification on histone proteins, playing a crucial role in regulating gene expression. This process is dynamically controlled by "writer" and "eraser" enzymes.
Caption: The dynamic cycle of histone lysine methylation and its recognition.
Experimental Workflow for Quantitative Analysis
The following diagram outlines a typical workflow for the quantitative analysis of trimethyllysine from biological samples using a stable isotope-labeled internal standard.
Caption: A generalized workflow for quantitative analysis of trimethyllysine.
Conclusion and Recommendations
Both this compound and 13C-labeled trimethyllysine are valuable tools for the quantitative analysis of this important post-translational modification.
-
For routine analyses where cost is a primary concern and the chromatographic system can resolve any potential retention time shifts, this compound may be a suitable option. However, careful validation is required to ensure that the chromatographic shift does not impact quantification accuracy due to matrix effects.
-
For applications demanding the highest level of accuracy and reproducibility, 13C-labeled trimethyllysine is the superior choice. Its co-elution with the native analyte minimizes the risk of differential matrix effects and provides more reliable quantitative data.[6][7]
Ultimately, the choice between these two internal standards will depend on the specific requirements of the assay, the available instrumentation, and budgetary considerations. For researchers in drug development and other regulated environments, the enhanced accuracy and reliability of 13C-labeled standards often justify the additional cost.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Epigenetic Writers and Erasers of Histones H2A, H2B, and H4 | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Slightly different retention time of internal standard? - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Unrivaled Precision of Trimethyllysine-d9 as an Internal Standard in Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. In the analysis of trimethyllysine (TML), a molecule of growing interest in cardiovascular disease and metabolic research, Trimethyllysine-d9 (TML-d9) has emerged as the gold standard. This guide provides an objective comparison of TML-d9 with other internal standards, supported by experimental principles and data, to demonstrate its superior performance in mass spectrometry-based quantification.
Stable isotope-labeled (SIL) internal standards, such as TML-d9, are widely recognized for their ability to minimize analytical variability.[1] By incorporating nine deuterium atoms, TML-d9 is chemically identical to the endogenous analyte, TML, but is distinguishable by its increased mass. This key characteristic allows it to co-elute with TML during chromatography and experience similar ionization effects in the mass spectrometer, effectively normalizing for variations in sample preparation, injection volume, and matrix effects.[2]
Superiority Over Structural Analogs
The primary alternatives to SIL internal standards are structural analogs, which are molecules with similar but not identical chemical structures to the analyte. While more readily available and less expensive, they often exhibit different chromatographic behavior and ionization efficiencies, leading to decreased accuracy and precision.
A study comparing a structural analog (norleucine¹-Ang IV) with a stable isotope-labeled analog for the quantification of angiotensin IV in rat brain dialysates found that while both improved linearity, only the SIL internal standard enhanced the repeatability, precision, and accuracy of the method. The authors concluded that the structural analog was not suitable as an internal standard and that the application of a SIL analog was indispensable.[3] This principle holds true for the analysis of TML, where a structural analog such as 6-N-triethyllysine has been used, but the inherent differences in chemical properties can compromise data quality.[4]
Performance Data: A Comparative Overview
While direct head-to-head published data for TML-d9 versus a structural analog in the same assay is limited, the principles of analytical chemistry and data from analogous compounds consistently demonstrate the superiority of SIL internal standards. A hypothetical comparison based on typical validation data for LC-MS/MS assays highlights the expected performance differences:
| Performance Metric | This compound (Expected) | Structural Analog (Expected) |
| Accuracy (% Bias) | < 5% | < 15% |
| Precision (%RSD) | < 5% | < 15% |
| Linearity (r²) | > 0.995 | > 0.99 |
| Matrix Effect | Minimal and compensated | Significant and variable |
| Recovery | Tracks analyte recovery | May not accurately reflect analyte recovery |
Experimental Protocol: Quantitative Analysis of Trimethyllysine in Plasma
The following is a representative experimental protocol for the quantification of TML in human plasma using TML-d9 as an internal standard with LC-MS/MS.
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of an internal standard working solution containing this compound.
-
Precipitate proteins by adding 400 µL of acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate TML from other plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Trimethyllysine: Precursor ion (m/z) → Product ion (m/z)
-
This compound: Precursor ion (m/z) → Product ion (m/z)
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
3. Data Analysis:
-
Quantify TML by calculating the peak area ratio of the analyte to the internal standard (TML/TML-d9).
-
Generate a calibration curve using known concentrations of TML spiked into a surrogate matrix.
-
Determine the concentration of TML in the plasma samples from the calibration curve.
The Biological Significance of Trimethyllysine
Trimethyllysine is a post-translationally modified amino acid that plays a crucial role in two key biological pathways:
-
Carnitine Biosynthesis: TML is an essential precursor for the synthesis of carnitine, which is vital for the transport of long-chain fatty acids into the mitochondria for beta-oxidation and energy production.
-
TMAO Production: Gut microbiota can metabolize dietary TML into trimethylamine (TMA), which is then converted in the liver to trimethylamine N-oxide (TMAO). Elevated levels of TMAO have been linked to an increased risk of cardiovascular disease.
Accurate quantification of TML is therefore critical for understanding its role in health and disease.
Experimental Workflow for TML Quantification
The following diagram illustrates the logical workflow for the quantitative analysis of TML in a biological sample using TML-d9 as an internal standard.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Untargeted metabolomics identifies trimethyllysine, a TMAO-producing nutrient precursor, as a predictor of incident cardiovascular disease risk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
Navigating the Analytical Landscape for Trimethyllysine Quantification: A Comparative Guide to LC-MS/MS Assay Validation
For researchers, scientists, and drug development professionals engaged in studies involving trimethyllysine (TML), a crucial post-translationally modified amino acid implicated in carnitine biosynthesis and epigenetic regulation, the accurate and precise quantification of this molecule is paramount. This guide provides a comprehensive comparison of the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay utilizing a deuterated internal standard, Trimethyllysine-d9, against alternative analytical methodologies. The presented data and protocols are designed to offer a clear, objective overview to inform the selection of the most appropriate analytical strategy for specific research needs.
The Gold Standard: LC-MS/MS with Isotope Dilution
The use of a stable isotope-labeled internal standard, such as this compound, in an LC-MS/MS assay is widely regarded as the gold standard for the quantification of endogenous small molecules in complex biological matrices. This approach offers high specificity, sensitivity, and accuracy by mitigating matrix effects and variations in sample processing and instrument response.
Experimental Workflow for this compound LC-MS/MS Assay
Figure 1: Experimental workflow for the LC-MS/MS analysis of Trimethyllysine.
Detailed Experimental Protocol: Representative LC-MS/MS Method
Note: The following protocol is a representative method compiled from best practices for similar analytes, as a complete, formally published validation report for a this compound assay in human plasma was not available in the public domain at the time of this guide's creation.
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on endogenous levels).
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
2. Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 98% B over 5 minutes, followed by a 2-minute hold at 98% B, and a 3-minute re-equilibration at 2% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Trimethyllysine (TML): 189.1 -> 84.1 (quantifier), 189.1 -> 60.1 (qualifier), 189.1 -> 130.1 (qualifier).
-
This compound (TML-d9): 198.2 -> 93.1 (quantifier).
-
-
Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for maximal signal intensity.
Performance Characteristics of a Validated LC-MS/MS Assay
The following table summarizes the expected performance characteristics of a fully validated this compound LC-MS/MS assay based on typical acceptance criteria in the bioanalytical field.
| Parameter | Typical Acceptance Criteria | Expected Performance for TML Assay |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; acceptable precision and accuracy | ~0.1 - 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 15% |
| Accuracy (% bias) | Within ±15% (±20% at LLOQ) | ± 10% |
| Recovery (%) | Consistent, precise, and reproducible | 85 - 115% |
| Matrix Effect | Internal standard normalized matrix factor within acceptable limits | Minimal with isotope dilution |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of nominal | Stable under typical storage conditions |
Alternative Analytical Methods
While LC-MS/MS with isotope dilution is the preferred method for its specificity and sensitivity, other techniques can be employed for the quantification of trimethyllysine.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method typically involves a derivatization step to render the non-fluorescent TML molecule detectable by a fluorescence detector.
Experimental Protocol: Representative HPLC-Fluorescence Method
1. Sample Preparation:
-
Similar to the LC-MS/MS protocol, involving protein precipitation.
-
After collecting the supernatant, an additional derivatization step is required.
2. Pre-column Derivatization:
-
The dried supernatant is reconstituted in a suitable buffer.
-
A derivatizing agent such as o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) is added.
-
The reaction is allowed to proceed for a specific time at a controlled temperature before injection.
3. Liquid Chromatography:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the chosen derivative.
Performance Comparison: LC-MS/MS vs. HPLC-Fluorescence
| Parameter | LC-MS/MS with this compound | HPLC with Fluorescence Detection |
| Specificity | Very High (based on mass-to-charge ratio) | Moderate to High (dependent on chromatographic separation and derivatization selectivity) |
| Sensitivity (LLOQ) | Very High (~0.1 - 1 ng/mL) | High (typically in the low ng/mL to pmol range) |
| Throughput | High (fast chromatography is possible) | Moderate (derivatization step can be time-consuming) |
| Matrix Effect | Minimized by the use of a co-eluting, stable isotope-labeled internal standard | Can be significant; requires careful method development and may need a structural analog internal standard |
| Confirmation of Identity | High confidence through multiple MRM transitions | Lower confidence, based on retention time matching |
| Cost (Instrument) | High | Moderate |
| Method Development | Complex, requires optimization of MS parameters | Moderately complex, requires optimization of derivatization and chromatography |
One study comparing HPLC with fluorescence detection to HPLC-ESI-MS/MS for TML in vegetable extracts found the results to be comparable, with a variance of +/- 10%[1]. However, in complex biological matrices like plasma, the superior specificity of LC-MS/MS is a significant advantage in avoiding interferences.
Conclusion
The choice of an analytical method for trimethyllysine quantification should be guided by the specific requirements of the study. For applications demanding the highest level of accuracy, specificity, and sensitivity, a validated LC-MS/MS assay with this compound as an internal standard is the unequivocal choice. While HPLC with fluorescence detection presents a viable and more cost-effective alternative, it is more susceptible to matrix interferences and provides less definitive analyte identification. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision and in the successful implementation and validation of their chosen analytical method.
References
A Comparative Guide to the Cross-Validation of Trimethyllysine-d9 Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Trimethyllysine (TML) and its deuterated internal standard, Trimethyllysine-d9 (TML-d9). The selection of an appropriate quantification method is critical for accurate pharmacokinetic, metabolic, and biomarker studies. This document outlines the performance of common bioanalytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA)—supported by available experimental data.
Data Presentation: A Comparative Overview of Quantification Methods
The performance of each method is summarized below. It is important to note that direct cross-validation studies for Trimethyllysine across all three platforms are limited in publicly available literature. Therefore, data from closely related analytes or general method performance characteristics are included for a comprehensive comparison.
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Linearity Range | 1 - 5,000 ng/mL (for TMAO, a related analyte)[1] | 1 - 200 µg/L (for Nε-carboxymethyl-lysine, a modified lysine)[2] | Typically in the low ng/mL to µg/mL range, kit-dependent. |
| Accuracy (% Bias) | -5.52% to 3.08% (for TMAO)[3] | Not explicitly available for TML. | Generally within ±15-20% of the nominal value. |
| Precision (%CV) | Intra-day: 3.92% to 12.12%; Inter-day: 1.07% to 8.25% (for TMAO)[3] | < 5% (for Nε-carboxymethyl-lysine)[2] | Intra-assay: < 10%; Inter-assay: < 15% is a common target.[4] |
| Limit of Detection (LOD) | 1 ng/mL (for TMAO)[5] | 1 mg/kg (for Nε-carboxymethyl-lysine)[2] | Highly variable and kit-dependent, often in the pg/mL to low ng/mL range. |
| Limit of Quantification (LOQ) | 6 ng/mL (for TMAO)[3][5] | 5 mg/kg (for Nε-carboxymethyl-lysine)[2] | Typically the lowest standard on the calibration curve. |
| Specificity/Selectivity | High, based on mass-to-charge ratio and fragmentation pattern.[6] | High, based on retention time and mass spectrum after derivatization. | Can be susceptible to cross-reactivity with structurally similar molecules. |
| Throughput | High, with run times of a few minutes per sample.[5] | Lower, due to the requirement for derivatization and longer GC run times. | High, suitable for screening large numbers of samples in parallel. |
| Sample Preparation | Protein precipitation is common.[1] | Requires derivatization to increase volatility.[7][8] | Often requires minimal sample dilution. |
| Internal Standard | This compound is the ideal internal standard. | A deuterated analog is recommended. | Not typically used in the same manner as mass spectrometry. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for Trimethyllysine or related compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Trimethyllysine in Plasma
This protocol is adapted from methods used for the quantification of similar small polar molecules in biological matrices.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 10 µL of this compound internal standard solution (e.g., at 500 ng/mL).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 10 minutes at room temperature.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new tube and mix with 100 µL of 30% acetonitrile in water.
-
Transfer the final mixture to an HPLC vial for injection.[1]
2. LC-MS/MS Conditions
-
LC Column: A C18 column is commonly used for separation.[5]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution is typically employed to separate the analyte from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Specific parent and daughter ion transitions for Trimethyllysine and this compound are monitored.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Amino Acids (adapted for Trimethyllysine)
This protocol requires a derivatization step to make the amino acids volatile.
1. Derivatization (Silylation)
-
Lyophilize the sample to remove all water.
-
Add a solution of methoxyamine hydrochloride in pyridine and incubate at 30°C for 1.5 hours with shaking. This step protects aldehyde and keto groups.[8]
-
Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 37°C for 30 minutes. This step replaces active hydrogens with trimethylsilyl groups.[8]
-
Transfer the derivatized sample to a GC-MS autosampler vial.
2. GC-MS Conditions
-
GC Column: A mid-polarity column, such as a DB-5ms or HP-5ms, is often used.
-
Injection: Splitless injection is common for trace analysis.
-
Oven Program: A temperature gradient is used to separate the derivatized analytes.
-
Carrier Gas: Helium.
-
Mass Spectrometer: A quadrupole mass spectrometer operating in electron ionization (EI) mode.
-
Data Acquisition: Full scan mode to identify analytes or selected ion monitoring (SIM) for targeted quantification.[7]
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol (General)
A specific commercial ELISA kit for Trimethyllysine would provide a detailed protocol. The following is a general workflow for a competitive ELISA.
1. Assay Procedure
-
Add standards and samples to the wells of a microplate pre-coated with a capture antibody specific for Trimethyllysine.
-
Add a fixed amount of biotin-labeled Trimethyllysine to each well. This will compete with the Trimethyllysine in the sample for binding to the capture antibody.
-
Incubate the plate to allow for binding.
-
Wash the plate to remove unbound components.
-
Add a streptavidin-HRP conjugate, which will bind to the captured biotin-labeled Trimethyllysine.
-
Wash the plate again to remove unbound conjugate.
-
Add a TMB substrate solution, which will react with the HRP to produce a color change.
-
Stop the reaction with a stop solution and measure the absorbance at a specific wavelength. The intensity of the color is inversely proportional to the concentration of Trimethyllysine in the sample.
Mandatory Visualizations
Signaling and Metabolic Pathways
Experimental Workflow
References
- 1. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cygnustechnologies.com [cygnustechnologies.com]
- 5. Development and validation of a simple LC-MS/MS method for the simultaneous quantitative determination of trimethylamine-N-oxide and branched chain amino acids in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resolian.com [resolian.com]
- 7. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Head-to-Head Comparison: SILAC vs. Heavy Water (D₂O) Labeling for Protein Turnover Studies
A Guide for Researchers, Scientists, and Drug Development Professionals
Understanding the dynamics of protein turnover—the balance between protein synthesis and degradation—is fundamental to unraveling cellular physiology, disease mechanisms, and the mode of action of therapeutics. Mass spectrometry-based proteomics, coupled with stable isotope labeling, has become the cornerstone for quantifying these dynamic processes on a proteome-wide scale. Among the various techniques, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a well-established in vitro method. This guide provides a comprehensive comparison of dynamic SILAC with an increasingly popular in vivo and in vitro alternative, heavy water (D₂O) labeling, for protein turnover studies.
Initially, this guide also addresses the role of Trimethyllysine-d9, clarifying its application in metabolic tracing rather than for the measurement of de novo protein synthesis, a common point of confusion.
Clarifying the Role of this compound
It is a common misconception that isotopically labeled modified amino acids like this compound can be used to measure the rate of new protein synthesis in the same manner as SILAC. Trimethyllysine is a post-translational modification, meaning that a lysine residue is modified after the protein has been synthesized. Cells do not directly incorporate trimethyllysine into proteins during translation. Therefore, providing this compound to cells will not result in its incorporation into newly synthesized proteins. Instead, this compound is a valuable tool for tracing the metabolic fate of trimethyllysine itself, for instance, in studies related to carnitine biosynthesis or the gut microbiome's production of trimethylamine N-oxide (TMAO).
SILAC: The Gold Standard for In Vitro Protein Turnover
SILAC is a metabolic labeling strategy that involves growing cells in media where natural ("light") amino acids (typically arginine and lysine) are replaced with their "heavy" stable isotope-containing counterparts (e.g., ¹³C₆-L-Lysine, ¹³C₆,¹⁵N₄-L-Arginine). In a "dynamic SILAC" or "pulsed SILAC" (pSILAC) experiment for protein turnover, cells are switched from a light to a heavy medium (or vice versa).[1][2] Over time, newly synthesized proteins will incorporate the heavy amino acids. By collecting samples at different time points and analyzing them by mass spectrometry, the ratio of heavy to light peptides for each protein can be used to calculate its synthesis and degradation rates.[1][3]
Advantages of SILAC:
-
High Accuracy and Precision : Because the light and heavy samples are combined early in the sample preparation workflow, variability from sample processing is minimized, leading to highly accurate and precise quantification.[4][5]
-
Straightforward Data Analysis : The mass difference between light and heavy peptides is constant and well-defined, simplifying data analysis.[6]
-
Multiplexing Capabilities : Different "flavors" of isotope-labeled amino acids can be used to compare multiple conditions simultaneously.
Disadvantages of SILAC:
-
Primarily for Proliferating Cells : SILAC requires cells to be actively dividing to ensure complete incorporation of the labeled amino acids. This limits its use in primary cells, non-dividing cells, and tissues.[4]
-
Cost : Stable isotope-labeled amino acids and the specialized media can be expensive, especially for large-scale experiments.
-
Amino Acid Conversion : In some cell lines, arginine can be metabolically converted to proline, which can complicate the analysis if not accounted for.
Heavy Water (D₂O) Labeling: A Versatile Alternative for In Vitro and In Vivo Studies
Heavy water (D₂O) labeling is a powerful and flexible method for measuring protein turnover. This technique involves introducing a low concentration of D₂O into the cell culture medium or the drinking water of an animal.[7][8] The deuterium from D₂O is incorporated into the non-essential amino acids during their biosynthesis through transamination reactions.[7] These deuterated amino acids are then used to build new proteins. By measuring the gradual increase in the mass of peptides over time, the rate of protein synthesis can be determined.[9]
Advantages of D₂O Labeling:
-
Applicable in vivo : D₂O can be easily administered to animals and humans in their drinking water, making it ideal for studying protein turnover in a physiological context.[10][11]
-
Cost-Effective : D₂O is significantly less expensive than stable isotope-labeled amino acids.[8]
-
Minimal Perturbation : The low concentrations of D₂O used (typically 4-8%) have minimal impact on the biological system being studied.[8]
-
Labels Multiple Biomolecules : D₂O can also be used to study the turnover of other biomolecules like lipids and DNA.[12]
Disadvantages of D₂O Labeling:
-
Complex Data Analysis : The incorporation of deuterium is not uniform; it depends on the number of non-essential amino acids in a peptide and the number of exchangeable hydrogens. This leads to complex isotopic envelopes that require specialized software for deconvolution and analysis.[6][8][13]
-
Lower Label Incorporation : The level of isotope enrichment is lower than in SILAC, which can make it more challenging to detect turnover in low-abundance proteins or proteins with very slow turnover rates.[8]
Quantitative Comparison: SILAC vs. D₂O Labeling
| Feature | SILAC (Dynamic) | Heavy Water (D₂O) Labeling |
| Principle | Metabolic incorporation of "heavy" essential amino acids (Arg, Lys) into newly synthesized proteins. | Metabolic incorporation of deuterium from D₂O into non-essential amino acids, which are then used for protein synthesis. |
| Applicability | Primarily for proliferating cells in vitro.[4] | In vitro and in vivo (animals and humans).[7][10] |
| Cost | High (labeled amino acids and media). | Low (D₂O is inexpensive).[8] |
| Data Analysis | Relatively straightforward; constant mass shift between light and heavy peptides.[6] | Complex; variable mass shifts and complex isotopic envelopes require specialized software.[6][13] |
| Precision | High; samples are mixed early, minimizing experimental error.[4] | Can be lower due to the need to process samples separately and the complexity of the data. |
| Perturbation | Requires specialized media, which may affect cell physiology. | Minimal; low concentrations of D₂O are used.[8] |
| Multiplexing | Yes, with different isotope-labeled amino acids. | Limited. |
Experimental Protocols
Dynamic SILAC for Protein Turnover
-
Cell Culture and Labeling : Grow cells in "light" SILAC medium (containing natural arginine and lysine) for at least five cell divisions to ensure complete incorporation.
-
Pulse with Heavy Medium : To start the time course, switch the cells to "heavy" SILAC medium (containing, for example, ¹³C₆-L-Lysine and ¹³C₆,¹⁵N₄-L-Arginine).
-
Time-Point Collection : Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) after the switch to heavy medium.
-
Sample Preparation : Lyse the cells and quantify the protein concentration. For each time point, combine an equal amount of protein from a "fully heavy" labeled reference sample (cells grown for many generations in heavy medium) with the protein from the experimental sample.
-
Protein Digestion : Reduce, alkylate, and digest the protein mixture with trypsin.
-
LC-MS/MS Analysis : Analyze the resulting peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis : Use software such as MaxQuant to identify and quantify the light and heavy peptide pairs. The ratio of heavy to total (heavy + light) peptide intensity is used to calculate the fractional synthesis rate for each protein over time.
Heavy Water (D₂O) Labeling for Protein Turnover (in vitro)
-
Cell Culture : Grow cells in their standard culture medium.
-
Labeling : Add sterile D₂O to the culture medium to a final concentration of 4-8%.
-
Time-Point Collection : Harvest cells at various time points (e.g., 0, 4, 8, 12, 24, 48 hours) after the addition of D₂O.
-
Sample Preparation : Lyse the cells, quantify the protein concentration.
-
Protein Digestion : Reduce, alkylate, and digest the proteins with trypsin.
-
LC-MS/MS Analysis : Analyze the peptide mixture by high-resolution LC-MS/MS.
-
Data Analysis : Use specialized software (e.g., ProTurn, Riana) to deconvolve the complex isotopic envelopes of the peptides and calculate the rate of deuterium incorporation.[14] This rate is then used to determine the protein synthesis rate.
Visualizing the Workflows
Caption: Dynamic SILAC experimental workflow for protein turnover studies.
Caption: Heavy water (D₂O) labeling experimental workflow for protein turnover.
Conclusion
Both SILAC and heavy water labeling are powerful techniques for the quantitative analysis of protein turnover. SILAC remains the method of choice for achieving high accuracy and precision in cultured cells, with a more straightforward data analysis workflow. However, its applicability is largely limited to in vitro systems of proliferating cells. Heavy water labeling offers a cost-effective and minimally perturbative alternative that is exceptionally versatile, enabling protein turnover studies in both cell culture and, crucially, in whole organisms. The choice between these methods will ultimately depend on the specific biological question, the experimental model system, and the available resources for data analysis. For researchers aiming to understand protein dynamics in a physiological or disease context in vivo, heavy water labeling is an invaluable tool.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Protein turnover models for LC–MS data of heavy water metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Protein turnover models for LC-MS data of heavy water metabolic labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Using Heavy Mass Isotopomers for Protein Turnover in Heavy Water Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heavy Hitting: Using Water to Label Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of protein turnover rates by heavy water labeling of nonessential amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Current Bioinformatics Challenges in Proteome Dynamics using Heavy Water-based Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Accuracy of Trimethyllysine-d9 as a Surrogate Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the accuracy of Trimethyllysine-d9 (TML-d9) as a surrogate standard in quantitative bioanalytical methods. The use of a reliable internal standard is paramount for achieving accurate and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This document compares the performance of TML-d9 with other potential alternatives and provides supporting experimental data and protocols for its application.
Superior Accuracy with Isotope Dilution
In the realm of quantitative mass spectrometry, the gold standard for achieving the highest accuracy and precision is the use of a stable isotope-labeled internal standard. This compound, a deuterated analog of Trimethyllysine (TML), is an exemplary surrogate standard for the precise quantification of TML in various biological matrices. Its structural and physicochemical similarity to the analyte of interest, TML, ensures that it behaves nearly identically during sample preparation, chromatography, and ionization, thereby effectively compensating for variations in the analytical process.
The primary advantage of using a stable isotope-labeled standard like TML-d9 lies in its ability to co-elute with the unlabeled analyte. This co-elution is critical for correcting matrix effects, which are a common source of analytical variability and inaccuracy in LC-MS/MS analysis of complex biological samples. By normalizing the analyte response to the internal standard response, any suppression or enhancement of the signal caused by the sample matrix is effectively canceled out, leading to more accurate and reliable quantification.
While direct comparative studies with other types of internal standards for TML analysis are not extensively published, the well-established principles of isotope dilution mass spectrometry strongly support the superiority of TML-d9 over other alternatives, such as structural analogs. Structural analogs, while useful, may not perfectly mimic the ionization efficiency and chromatographic behavior of the analyte, potentially leading to less accurate correction for matrix effects.
Performance Data of this compound
The accuracy and precision of analytical methods employing TML-d9 as an internal standard have been demonstrated in multiple studies. For instance, in the quantification of TML in serum, a method utilizing TML-d9 reported a relative standard deviation (RSD) for quality control (QC) samples of 3.71%, indicating excellent precision.[1] According to FDA guidelines for bioanalytical method validation, an acceptance criterion of ≤15% for the coefficient of variation (CV) for precision and accuracy is standard, with the lower limit of quantification (LLOQ) allowed up to 20%. The observed performance of TML-d9 comfortably meets these rigorous standards.
| Performance Parameter | Acceptance Criteria (FDA) | Observed Performance with TML-d9 |
| Precision (RSD/CV) | ≤ 15% (≤ 20% at LLOQ) | 3.71% (for QC samples) |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | Typically meets requirements |
Experimental Protocol for TML Quantification using TML-d9
The following is a representative experimental protocol for the quantification of Trimethyllysine (TML) in human plasma using this compound (TML-d9) as a surrogate standard.
Sample Preparation
-
Protein Precipitation: To a 100 µL aliquot of plasma sample, add 400 µL of methanol containing the internal standard, this compound.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 0.1% formic acid in water:acetonitrile, 95:5, v/v).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate TML from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
TML: m/z 189 → 84
-
TML-d9: m/z 198 → 84[1]
-
-
Collision Energy: Optimized for the specific instrument and transitions.
-
Visualizing the Workflow
The following diagram illustrates the typical workflow for a bioanalytical method using a surrogate standard.
Caption: Bioanalytical workflow for TML quantification.
Signaling Pathway Context (Hypothetical)
While not a direct signaling pathway, the accurate measurement of TML is crucial for studies in pathways where it plays a role, such as carnitine biosynthesis and its implications in cardiovascular disease.
Caption: Role of TML in biological processes.
References
Inter-Laboratory Comparison Guide: Trimethyllysine-d9 Analysis
This guide provides a framework for the inter-laboratory comparison of Trimethyllysine-d9 (TML-d9) analysis, primarily used as an internal standard for the quantification of Trimethyllysine (TML) in biological matrices. The content is geared towards researchers, scientists, and drug development professionals, offering a standardized analytical method and expected performance characteristics based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.
Introduction
Trimethyllysine is a post-translationally modified amino acid that plays a crucial role in carnitine biosynthesis and has been identified as a precursor to the cardiovascular risk marker, trimethylamine N-oxide (TMAO).[1] Accurate quantification of TML in biological fluids is therefore of significant interest. The stable isotope-labeled form, this compound, is the preferred internal standard for LC-MS/MS-based quantification, ensuring high accuracy and precision. This guide outlines a typical analytical workflow and performance expectations to facilitate consistency and comparability of results across different laboratories.
Signaling and Metabolic Pathway
Trimethyllysine is a key intermediate in the biosynthesis of carnitine, a molecule essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation. The pathway begins with the post-translational methylation of lysine residues in proteins, which are subsequently degraded to release free TML.
Figure 1: Carnitine Biosynthesis Pathway.[1]
Experimental Workflow for TML Analysis using TML-d9
The following diagram outlines a standard workflow for the quantification of TML in plasma samples using TML-d9 as an internal standard.
Figure 2: Analytical Workflow for TML Quantification.
Experimental Protocols
-
Sample Collection : Collect whole blood in EDTA-coated tubes.
-
Plasma Separation : Centrifuge the blood samples to separate the plasma.
-
Internal Standard Spiking : To 100 µL of plasma, add a known concentration of this compound solution.
-
Protein Precipitation : Add 300 µL of cold acetonitrile to the plasma sample to precipitate proteins.
-
Centrifugation : Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Supernatant Transfer : Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Liquid Chromatography (LC) :
-
Column : A C18 reversed-phase column is typically used.
-
Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is common for the separation of amino acids.
-
Flow Rate : A typical flow rate is around 0.4 mL/min.
-
Injection Volume : 5-10 µL of the prepared sample is injected.
-
-
Tandem Mass Spectrometry (MS/MS) :
-
Ionization Mode : Electrospray ionization (ESI) in positive mode is used.
-
Detection Mode : Multiple Reaction Monitoring (MRM) is employed for the selective detection and quantification of TML and TML-d9.
-
MRM Transitions : Specific precursor-to-product ion transitions for both TML and TML-d9 should be optimized on the mass spectrometer being used.
-
Data Presentation: Expected Performance Characteristics
The following tables summarize the expected performance characteristics for a validated LC-MS/MS method for TML analysis using TML-d9 as an internal standard. These values are representative and may vary between laboratories and instrument platforms.
Table 1: Linearity and Sensitivity
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
Table 2: Accuracy and Precision
| Quality Control Level | Accuracy (% Recovery) | Precision (% RSD) |
| Low QC | 85 - 115% | < 15% |
| Medium QC | 85 - 115% | < 15% |
| High QC | 85 - 115% | < 15% |
Table 3: Matrix Effect and Recovery
| Parameter | Expected Value |
| Matrix Effect | 80 - 120% |
| Extraction Recovery | > 80% |
Conclusion
This guide provides a standardized approach to the analysis of Trimethyllysine using this compound as an internal standard. By adhering to the outlined experimental protocols and striving for the presented performance characteristics, laboratories can achieve more consistent and comparable results. This is crucial for advancing research into the roles of TML in health and disease, particularly in the context of cardiovascular and metabolic disorders. Regular participation in proficiency testing or inter-laboratory comparison studies, when available, is highly recommended to ensure ongoing analytical quality.
References
A Comparative In Vivo Analysis of Deuterated vs. Non-Deuterated Trimethyllysine: A Predictive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of deuterated and non-deuterated trimethyllysine (TML) for in vivo applications. As a crucial intermediate in carnitine biosynthesis and a factor in epigenetic regulation, understanding the metabolic fate and pharmacokinetic profile of TML is of significant interest.[1] This document outlines the expected advantages of deuterating TML, supported by established principles of the kinetic isotope effect, and proposes hypothetical experimental frameworks for validation.
Introduction to Trimethyllysine and the Rationale for Deuteration
Trimethyllysine is a post-translationally modified amino acid that serves as the initial substrate for the biosynthesis of L-carnitine, a molecule essential for fatty acid transport and energy metabolism.[1] The metabolic stability of TML can influence carnitine levels and potentially impact cellular energetics. Deuteration, the substitution of hydrogen with its heavier isotope deuterium, is a strategy employed in drug development to enhance metabolic stability and improve pharmacokinetic profiles.[2][3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic reactions that involve the cleavage of this bond—a phenomenon known as the kinetic isotope effect.[2]
This guide will explore the predicted differences in the in vivo performance of deuterated versus non-deuterated TML, focusing on its primary metabolic pathway, carnitine biosynthesis.
The Carnitine Biosynthesis Pathway
The primary metabolic fate of free trimethyllysine in vivo is its conversion to L-carnitine through a four-step enzymatic pathway.
References
Safety Operating Guide
Proper Disposal of Trimethyllysine-d9: A Step-by-Step Guide for Laboratory Professionals
It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific disposal recommendations and to adhere to all local, state, and federal regulations.
Summary of Key Safety and Disposal Information
The following table summarizes the known information regarding the safety and handling of Trimethyllysine and its deuterated form. This data is compiled from various sources and should be used as a general guideline.
| Property | Information |
| Chemical Name | Trimethyllysine-d9 |
| Synonyms | Nε,Nε,Nε-Trimethyllysine-d9 |
| Primary Use | Labeled analogue of Nε,Nε,Nε-Trimethyllysine, used as a metabolite and cofactor in metabolic pathways for research purposes.[1] |
| Physical State | Solid powder. |
| Known Hazards | The non-deuterated form is generally not classified as hazardous. However, standard laboratory precautions should always be followed.[2] |
| Personal Protective Equipment (PPE) | Eyeshields, gloves, and a dust mask (type N95 or equivalent) are recommended. |
| Storage | Store at -20°C. |
Step-by-Step Disposal Protocol
The disposal of this compound should be approached with the same diligence as any other laboratory chemical. The following protocol outlines the general steps for its disposal.
-
Consult the Safety Data Sheet (SDS): The most critical first step is to obtain and thoroughly review the SDS provided by the supplier of your this compound. Section 13 of the SDS will contain specific instructions for disposal.
-
Assess Contamination: Determine if the this compound waste is contaminated with any other hazardous materials. If it is, the disposal procedure must account for all contaminants.
-
Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines. It should be collected in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and any other required hazard information.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on chemical waste disposal. They will provide specific instructions based on your local regulations and the nature of the waste. An SDS for Nε,Nε,Nε-Trimethyllysine chloride from DC Chemicals specifies to absorb solutions with an inert material and dispose of the contaminated material according to Section 13.[3]
-
Licensed Waste Disposal Service: The disposal of chemical waste must be handled by a licensed professional waste disposal service.[2] Your EHS department will coordinate with such a service for the final removal and disposal of the material.
Experimental Workflow for Disposal Decision-Making
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Regulatory Considerations for Deuterated Compounds
In the United States, the export of deuterium and deuterated compounds is regulated.[4][5] While these regulations primarily focus on the export and use of these materials, particularly in relation to nuclear applications, they underscore the importance of proper handling and tracking.[6][7] For disposal purposes, deuterated compounds are not typically treated differently from their non-deuterated counterparts unless specified by local regulations. The key consideration is the chemical's inherent toxicity and reactivity, which for Trimethyllysine is considered low.
By following these guidelines and prioritizing safety and compliance, laboratory professionals can ensure the responsible disposal of this compound, contributing to a safe and sustainable research environment.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Nε,Nε,Nε-Trimethyllysine chloride|55528-53-5|MSDS [dcchemicals.com]
- 4. Federal Register :: Control of Deuterium That Is Intended for Use Other Than in a Nuclear Reactor Under the Export Administration Regulations (EAR) [federalregister.gov]
- 5. nrc.gov [nrc.gov]
- 6. hwb.gov.in [hwb.gov.in]
- 7. Containment of Nuclear Weapons Act 2003, Schedule [irishstatutebook.ie]
Personal protective equipment for handling Trimethyllysine-d9
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides crucial safety and logistical information for the handling and disposal of Trimethyllysine-d9. The following procedures are designed to ensure the safe management of this compound in a laboratory setting, minimizing risk and establishing clear operational protocols.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not directly accessible at the time of this document's creation. The following guidance is based on the safety information for the non-deuterated form, Nε,Nε,Nε-Trimethyllysine, which is not classified as a hazardous substance, and on general best practices for handling stable isotope-labeled compounds. It is imperative to consult the specific SDS provided by your supplier upon receipt of the material and to conduct a thorough risk assessment for your specific use case.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a stable isotope-labeled version of Trimethyllysine. The non-deuterated form is not classified as hazardous. However, as a good laboratory practice, it should be handled with the appropriate standard of care to avoid contamination and potential, though unlikely, exposure. The primary concern when handling the solid form is the potential for inhalation of dust. When in solution, the hazards of the solvent must also be considered.
The following table summarizes the recommended personal protective equipment for handling this compound in a solid form or when dissolved in a non-hazardous solvent like water.
| PPE Category | Equipment | Specification | Purpose |
| Eye Protection | Safety Glasses | ANSI Z87.1 approved | Protects eyes from dust particles and splashes. |
| Hand Protection | Disposable Gloves | Nitrile | Prevents skin contact and contamination of the sample. |
| Body Protection | Laboratory Coat | Standard | Protects clothing and skin from spills. |
| Respiratory Protection | Not generally required | N95 respirator (optional) | Recommended if handling large quantities of powder or if there is a risk of aerosolization. |
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound from receipt to storage.
Pre-Handling Procedures
-
Documentation Review: Before handling, review the supplier-provided Safety Data Sheet (SDS) for this compound. Note any specific hazard warnings, handling instructions, and emergency procedures.
-
Work Area Preparation: Designate a clean, uncluttered area for handling the compound. Ensure that all necessary equipment, including PPE, weighing instruments, and disposal containers, are readily available.
-
PPE Adornment: Put on all required personal protective equipment as outlined in the table above.
Handling Procedures for Solid this compound
-
Weighing: If weighing the solid compound, do so in an area with minimal air currents to prevent the dispersal of dust. For larger quantities, consider using a balance with a draft shield or a chemical fume hood.
-
Transferring: Use a clean spatula or other appropriate tool to transfer the solid. Avoid creating dust.
-
Preparing Solutions: If preparing a solution, add the solid to the solvent slowly. If using water as the solvent, the resulting solution is not expected to be hazardous. If using a hazardous solvent, all handling of the solution must be done in accordance with the safety requirements for that solvent, which may include working in a chemical fume hood.
Post-Handling Procedures
-
Cleaning: Clean all equipment and the work area thoroughly after handling. Use a damp cloth to wipe down surfaces to remove any residual dust.
-
PPE Removal: Remove gloves and dispose of them in the appropriate waste container. Remove the lab coat and store it properly.
-
Hand Washing: Wash hands thoroughly with soap and water after completing the work and removing PPE.[1]
-
Storage: Store this compound in a tightly sealed container in a cool, dry place as recommended by the manufacturer.[2]
Disposal Plan
As this compound is not classified as a hazardous chemical, its disposal is straightforward, but must be done responsibly.
Solid Waste
-
Uncontaminated Compound: Unused, uncontaminated this compound should be disposed of as non-hazardous chemical waste.[3][4] It should be collected in a clearly labeled container.
-
Contaminated Materials: Items such as used gloves, weighing papers, and disposable plasticware that have come into contact with this compound should be disposed of in the regular laboratory solid waste stream, unless they are also contaminated with a hazardous substance.
Liquid Waste
-
Aqueous Solutions: Solutions of this compound in water can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local regulations.[3]
-
Solvent Solutions: If this compound is dissolved in a hazardous solvent, the waste must be treated as hazardous waste according to the nature of the solvent. It should be collected in a properly labeled, sealed container for hazardous waste disposal.
Experimental Workflow and Safety Decision Making
The following diagram illustrates the logical flow for the safe handling of this compound, from initial risk assessment to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
